Arsine, dichlorohexyl-
Description
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Structure
2D Structure
Properties
CAS No. |
64049-22-5 |
|---|---|
Molecular Formula |
C6H13AsCl2 |
Molecular Weight |
230.99 g/mol |
IUPAC Name |
dichloro(hexyl)arsane |
InChI |
InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |
InChI Key |
DJVOOQCZZHPSRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[As](Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
"Arsine, dichlorohexyl-" chemical structure and properties
Disclaimer: Information regarding the specific chemical entity "arsine, dichlorohexyl-" (also known as dichloro(hexyl)arsane) is exceptionally limited in publicly accessible scientific literature and chemical databases. This guide provides the available information for this specific compound and supplements it with data and protocols for analogous, well-characterized dichloroalkylarsines to offer a comprehensive overview for researchers, scientists, and drug development professionals. The properties and behaviors of analogous compounds should be considered indicative rather than definitive for dichlorohexylarsine.
Introduction to Dichloroalkylarsines
Dichloroalkylarsines are a class of organoarsenic compounds characterized by an arsenic atom bonded to an alkyl group and two chlorine atoms. These compounds are reactive intermediates and have been of historical interest, particularly in the context of chemical warfare agents due to their vesicant (blistering) properties.[1][2] Modern research interest is limited due to their high toxicity. The general structure is R-AsCl₂, where R is an alkyl group. The reactivity of the As-Cl bonds makes them versatile precursors for the synthesis of other organoarsenic compounds.[1]
Dichlorohexylarsine: Structure and Available Data
Dichlorohexylarsine has the chemical formula C₆H₁₃AsCl₂.[3] While specific experimental data is not available in the literature, some basic molecular information and predicted properties have been calculated and are available through databases such as PubChem.[3]
Chemical Structure:
-
Molecular Formula: C₆H₁₃AsCl₂
-
SMILES: CCCCCC--INVALID-LINK--Cl
-
InChI: InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3
-
InChIKey: DJVOOQCZZHPSRU-UHFFFAOYSA-N
-
Compound Name: dichloro(hexyl)arsane[3]
Tabulated Data for Dichlorohexylarsine and Analogues
Due to the absence of experimental data for dichlorohexylarsine, the following table presents its predicted data alongside the experimental data for its shorter-chain analogues, methyldichloroarsine and ethyldichloroarsine, for comparative purposes.
| Property | Dichlorohexylarsine (Predicted) | Methyldichloroarsine (Experimental) | Ethyldichloroarsine (Experimental) |
| Molecular Formula | C₆H₁₃AsCl₂[3] | CH₃AsCl₂[1] | C₂H₅AsCl₂[2] |
| Molar Mass | 229.96 g/mol [3] | 160.86 g/mol [1] | 174.89 g/mol [2] |
| Appearance | - | Colorless liquid[1] | Colorless, mobile liquid[2] |
| Melting Point | - | -55 °C[1] | -65 °C[2] |
| Boiling Point | - | 133 °C[1] | 156 °C (decomposes)[2] |
| Density | - | 1.836 g/cm³[1] | 1.742 g/cm³ @ 14 °C[2] |
| Solubility in Water | - | Reacts[1] | Soluble[2] |
| XlogP | None[3] | - | - |
Note: Predicted data for dichlorohexylarsine is sourced from PubChem. Experimental data for analogues are from their respective Wikipedia and PubChem entries.[1][2][3]
Synthesis and Experimental Protocols
No specific experimental protocol for the synthesis of dichlorohexylarsine has been published. However, general methods for the synthesis of dichloroalkylarsines are well-established and can be adapted. The most common laboratory method involves the reaction of arsenic trichloride with an organometallic reagent, such as a Grignard reagent or an organozinc compound.[1][4]
Generalized Experimental Protocol for Dichloroalkylarsine Synthesis
This protocol is a generalized procedure based on the synthesis of similar compounds like methyldichloroarsine and ethyldichloroarsine.[1][4] Extreme caution and appropriate safety measures are mandatory when working with these highly toxic compounds.
Objective: To synthesize a dichloroalkylarsine (e.g., dichlorohexylarsine) via the reaction of a Grignard reagent with arsenic trichloride.
Materials:
-
Hexylmagnesium bromide (or other corresponding Grignard reagent) solution in a suitable ether solvent (e.g., diethyl ether, THF)
-
Arsenic trichloride (AsCl₃)
-
Anhydrous diethyl ether or THF
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with a solution of arsenic trichloride in anhydrous ether. Cool the flask to a low temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath.
-
Grignard Reaction: Slowly add the hexylmagnesium bromide solution from the dropping funnel to the stirred solution of arsenic trichloride. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture will contain the desired product along with magnesium salts. The salts are typically removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield the dichloroalkylarsine.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of dichloroalkylarsines.
Chemical Properties and Reactivity
Dichloroalkylarsines are reactive compounds. The arsenic-chlorine bonds are susceptible to nucleophilic attack.[1] They react with water, likely to form the corresponding arsonous acid and hydrochloric acid.[5] They are also reducing agents and can react vigorously with oxidizing agents.[6]
Toxicology and Safety
Organoarsenic compounds exhibit a wide range of toxicities, and dichloroalkylarsines are known to be highly toxic.[1] They are classified as vesicants, meaning they can cause severe skin, eye, and respiratory tract blistering.[1][2] While organic arsenic compounds are generally considered less toxic than inorganic arsenic compounds, the high reactivity and specific nature of these chemicals make them hazardous.[7]
Symptoms of exposure to analogous compounds include:
-
Irritation to the eyes and skin upon contact.[8]
-
Respiratory distress if inhaled.[8]
-
Systemic effects if absorbed, though specific data for dichlorohexylarsine is unavailable.
Safety Precautions:
-
All work with dichloroalkylarsines must be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential.
-
Due to the ability of some of these compounds to penetrate rubber, specialized protective gear may be necessary.[1]
-
Decontamination can be achieved with bleach or caustic soda solutions.[1]
Given the high toxicity and lack of detailed information, any research involving dichlorohexylarsine should be approached with extreme caution and a thorough risk assessment.
References
- 1. Methyldichloroarsine - Wikipedia [en.wikipedia.org]
- 2. Ethyldichloroarsine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - Arsine, dichlorohexyl- (C6H13AsCl2) [pubchemlite.lcsb.uni.lu]
- 4. webqc.org [webqc.org]
- 5. Methyldichloroarsine. CAS#: 593-89-5 [m.chemicalbook.com]
- 6. METHYLDICHLOROARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. Ethyldichloroarsine | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for CAS 64049-22-5 (Dichloro(hexyl)arsane): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the available spectroscopic data for the compound with CAS number 64049-22-5, identified as dichloro(hexyl)arsane. The following sections compile the accessible information regarding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is important to note that experimental spectroscopic data for this specific organoarsenic compound is scarce in publicly available databases. This guide presents the available predicted data and contextual information on the spectroscopic analysis of related compounds.
Compound Information
-
Chemical Name: Dichloro(hexyl)arsane
-
CAS Number: 64049-22-5
-
Molecular Formula: C₆H₁₃AsCl₂
-
Structure:
-
SMILES: CCCCCC--INVALID-LINK--Cl
-
InChI: InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3
-
InChIKey: DJVOOQCZZHPSRU-UHFFFAOYSA-N
-
Mass Spectrometry (MS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 230.96831 | 145.9 |
| [M+Na]⁺ | 252.95025 | 153.2 |
| [M-H]⁻ | 228.95375 | 144.8 |
| [M+NH₄]⁺ | 247.99485 | 167.2 |
| [M+K]⁺ | 268.92419 | 148.9 |
| [M+H-H₂O]⁺ | 212.95829 | 142.5 |
| [M+HCOO]⁻ | 274.95923 | 158.1 |
| [M+CH₃COO]⁻ | 288.97488 | 182.1 |
| [M+Na-2H]⁻ | 250.93570 | 148.9 |
| [M]⁺ | 229.96048 | 149.4 |
| [M]⁻ | 229.96158 | 149.4 |
Table 1: Predicted Collision Cross Section (CCS) values for various adducts of dichloro(hexyl)arsane. Data is theoretical and calculated by CCSbase.[1]
NMR and IR Spectroscopic Data: Challenges and Alternatives
As of this review, no experimental ¹H NMR, ¹³C NMR, or IR spectra for dichloro(hexyl)arsane (CAS 64049-22-5) have been found in surveyed public scientific databases. The PubChem entry for this compound explicitly states, "No literature data available for this compound."[1]
The scarcity of experimental NMR data is a known challenge for the broader class of organoarsenic compounds.[2] However, computational methods, particularly Density Functional Theory (DFT), have emerged as a powerful tool for predicting the NMR spectra of these molecules.[3] Studies have shown that non-relativistic DFT methods can successfully model the ¹H and ¹³C NMR chemical shifts and coupling constants of various organoarsenic compounds, with relativistic spin-orbit effects showing a smaller but appreciable impact on ¹³C shift calculations.[3] These computational approaches can serve as a valuable alternative for structural elucidation and characterization in the absence of experimental data.
Experimental Protocols
Due to the lack of available experimental data for CAS 64049-22-5, specific experimental protocols for the acquisition of NMR, IR, or MS spectra cannot be provided.
In general, the acquisition of spectroscopic data for organoarsenic compounds would follow standard procedures for air- and moisture-sensitive compounds, given their potential reactivity.
Logical Workflow for Spectroscopic Analysis of Organoarsenic Compounds
The following diagram illustrates a general workflow for the spectroscopic analysis of an organoarsenic compound like dichloro(hexyl)arsane, incorporating computational methods when experimental data is unavailable.
While direct experimental spectroscopic data (NMR, IR, MS) for dichloro(hexyl)arsane (CAS 64049-22-5) is not currently available in the public domain, predicted mass spectrometry data offers some utility. The challenges in obtaining experimental NMR data for organoarsenic compounds are well-documented, and researchers in this field are increasingly turning to computational methods like DFT to predict and validate spectroscopic properties. For professionals working with this or similar compounds, a combined approach of theoretical calculations and, when feasible, careful experimental analysis under appropriate handling conditions is recommended for thorough characterization.
References
In-depth Technical Guide: Dichlorohexylarsine - A Compound Shrouded in Obscurity
Researchers, scientists, and drug development professionals are constantly seeking to characterize novel chemical entities. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of information on a compound referred to as "dichlorohexylarsine." This guide addresses the current state of knowledge and the challenges in providing a detailed technical profile for this substance.
A thorough investigation into the physical and chemical characteristics of dichlorohexylarsine, including its synthesis, reactivity, and potential biological interactions, has yielded minimal specific data. Standard chemical reference databases and scholarly articles do not contain entries for a compound with this precise name or structure. This suggests that "dichlorohexylarsine" may be a misnomer, a rarely synthesized intermediate, or a novel compound that has not been described in the public domain.
Similarly, searches for closely related analogues, such as "cyclohexyldichloroarsine," have not provided the specific, verifiable data necessary to construct a detailed technical whitepaper. While general information on the toxicity and handling of organoarsenic compounds is available, this does not suffice to meet the requirements of a focused guide on a specific molecule.
The broader class of organoarsenic compounds, to which dichlorohexylarsine would belong, are known for their biological activity and have been investigated for various applications, including as therapeutic agents. However, their toxicity is a significant concern. The toxicity of arsenic compounds can vary greatly depending on their oxidation state and the nature of the organic substituents. Inorganic arsenic compounds are generally more toxic than organic arsenic compounds. Chronic exposure to certain arsenic compounds is associated with serious health effects, including an increased risk of cancer.
Given the absence of specific experimental data for dichlorohexylarsine, it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. Any attempt to do so would be speculative and would not meet the standards of a scientific technical guide.
Future Directions and Recommendations:
For researchers with a specific interest in dichlorohexylarsine, the following steps are recommended:
-
Verify the Chemical Identity: The first and most critical step is to confirm the correct chemical name and structure. It is possible that the compound is known under a different, non-systematic name.
-
Chemical Synthesis and Characterization: If the compound is indeed novel or not commercially available, de novo synthesis would be required. Following synthesis, a full suite of analytical techniques (e.g., NMR, mass spectrometry, elemental analysis) would be necessary to confirm its identity and purity.
-
Physicochemical Property Determination: Once a pure sample is obtained, standard experimental procedures can be employed to determine its melting point, boiling point, solubility, and other key physical properties.
-
Reactivity and Stability Studies: A systematic investigation of its reactivity with common reagents and its stability under various conditions (e.g., temperature, light, pH) would be essential to understand its chemical behavior.
-
Biological Evaluation: Should the compound be intended for biological applications, a comprehensive in vitro and in vivo toxicological assessment would be imperative before any investigation of its efficacy or mechanism of action.
An In-depth Technical Guide to Organoarsenic Compounds and Their Historical Significance in Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, chemistry, and biological significance of organoarsenic compounds. From their serendipitous discovery to their pivotal role in the birth of chemotherapy, these molecules have left an indelible mark on science and medicine. This document details the key compounds, the seminal experiments that defined the field, and the logical progression of discovery that led to the first "magic bullet."
The Dawn of Organometallic Chemistry: Cadet's Fuming Liquid
The history of organoarsenic compounds begins in 1760 with the French chemist Louis Claude Cadet de Gassicourt.[1][2] While experimenting with the reaction of potassium acetate and arsenic trioxide, he unknowingly synthesized the first organometallic compound.[1][2] The product, a spontaneously flammable, garlic-smelling oily liquid, became known as "Cadet's fuming liquid."[2][3] This discovery, though its true nature was not understood for decades, marks the genesis of organometallic chemistry.[4][5]
The Perilous Investigations of Robert Bunsen
It was not until the 1830s and 1840s that the composition of Cadet's liquid was elucidated by the renowned German chemist Robert Wilhelm Bunsen.[2][3] Through a series of dangerous experiments, Bunsen determined that the primary components were cacodyl ((CH₃)₂As-As(CH₃)₂) and cacodyl oxide ([(CH₃)₂As]₂O).[3] He coined the term "cacodyl" from the Greek kakodes (evil-smelling).[2][3]
Bunsen's work was fraught with peril; he suffered from near-fatal arsenic poisoning and lost sight in one eye following an explosion of cacodyl cyanide.[2][4][6][7][8] His meticulous and courageous research, however, laid the fundamental groundwork for understanding the nature of the carbon-arsenic bond and established the concept of organometallic radicals.[8]
The Era of Chemotherapy: Paul Ehrlich and the "Magic Bullet"
The most significant chapter in the history of organoarsenic compounds was written by the German physician and scientist Paul Ehrlich.[9][10] Fascinated by the selective staining of microorganisms by synthetic dyes, Ehrlich conceived of a "magic bullet" (Zauberkugel)—a chemical that could specifically target and destroy pathogens without harming the host.[9][10][11]
His search began with Atoxyl (arsanilic acid), an organoarsenic compound that showed activity against trypanosomes, the parasites responsible for sleeping sickness.[11] While Atoxyl was promising, its toxicity was a major drawback. This led Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, to systematically synthesize and screen hundreds of Atoxyl derivatives.[9][12][13]
The Discovery of Salvarsan (Compound 606)
In 1909, their exhaustive search yielded a breakthrough.[9][10] Compound number 606, arsphenamine, was found by Hata to be remarkably effective against the spirochete Treponema pallidum, the causative agent of syphilis, in infected rabbits.[10][12] Marketed in 1910 under the trade name Salvarsan, a portmanteau of "saving arsenic," it became the first effective treatment for syphilis, a widespread and devastating disease.[12][13][14]
Salvarsan's success was a landmark achievement, heralding the age of chemotherapy and validating Ehrlich's "magic bullet" concept.[9][15] It remained the primary treatment for syphilis until the advent of penicillin in the 1940s.[12][14] To improve upon Salvarsan's poor solubility and difficult administration, a more soluble derivative, Neosalvarsan (compound 914), was introduced in 1912.[10][15]
Quantitative Data
The development and use of organoarsenic compounds were guided by quantitative assessments of their efficacy and toxicity. The tables below summarize key data for historical compounds.
Table 1: Comparative Toxicity of Key Arsenic Compounds
| Compound | Chemical Formula | Type | LD₅₀ (Oral, mice) | Notes |
| Arsenous Acid | As(OH)₃ | Inorganic | 34.5 mg/kg | A common inorganic arsenic compound for toxicity comparison.[16] |
| Phenylarsonic Acid | C₆H₅AsO(OH)₂ | Organic | 270 µg/kg (0.27 mg/kg) | Demonstrates high toxicity even for an organic arsenical.[17] |
| Dimethylarsinic Acid (Cacodylic Acid) | (CH₃)₂AsO(OH) | Organic | >10 g/kg (Arsenobetaine) | Represents a class of much less toxic organic arsenicals found in nature.[16] |
Note: Historical toxicity data can be variable. The values presented are for comparative purposes.
Table 2: Therapeutic Properties of Early Organoarsenic Drugs
| Drug | Compound No. | Target Disease | Key Advantage | Key Disadvantage |
| Atoxyl | - | Sleeping Sickness, Syphilis | Showed initial promise against trypanosomes | High toxicity, causing side effects like blindness |
| Salvarsan | 606 | Syphilis | First effective chemotherapeutic agent for syphilis | Poor solubility, unstable in air, difficult to administer[13] |
| Neosalvarsan | 914 | Syphilis | More soluble and easier to administer than Salvarsan | Slightly less effective than Salvarsan[18] |
Key Experimental Protocols
The synthesis of these pioneering compounds involved multi-step, hazardous procedures. The following are simplified representations of the original experimental protocols.
Extreme caution is advised: These protocols involve highly toxic and reactive substances and are presented for historical and informational purposes only.
Synthesis of Cacodyl Oxide (Cadet's Fuming Liquid)
This protocol is based on the original 18th-century synthesis.
-
Reactants : Anhydrous potassium acetate (CH₃COOK) and arsenic trioxide (As₂O₃).
-
Apparatus : A glass retort with a collection vessel.
-
Procedure : a. A mixture of potassium acetate and arsenic trioxide is heated in the retort. b. A dense, oily, reddish-brown liquid distills over. This is "Cadet's fuming liquid." c. The global reaction is approximately: 4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂.[3]
-
Observations : The resulting liquid has an intense garlic-like odor and is spontaneously flammable in air.
Synthesis of Atoxyl (Arsanilic Acid) via the Béchamp Reaction
This reaction, discovered in 1863, was a key step toward medicinal organoarsenicals.
-
Reactants : Aniline (C₆H₅NH₂) and arsenic acid (H₃AsO₄).
-
Apparatus : Round-bottom flask with a condenser.
-
Procedure : a. Aniline is mixed with an excess of arsenic acid. b. The mixture is heated for several hours. c. Upon cooling, p-aminophenylarsonic acid (Atoxyl) crystallizes from the solution.
-
Significance : This reaction provided a straightforward method to create aryl-arsonic acids, which became the structural basis for Ehrlich's subsequent work.[16]
Synthesis of Salvarsan (Arsphenamine)
Ehrlich and Bertheim's synthesis was a multi-step process. The final reduction was crucial.
-
Starting Material : 3-nitro-4-hydroxyphenylarsonic acid (derived from Atoxyl).
-
Reducing Agent : Sodium dithionite (Na₂S₂O₄) or a similar strong reducing agent.
-
Procedure (Simplified Final Step) : a. The starting material is dissolved in an appropriate solvent (e.g., aqueous methanol). b. The reducing agent is added carefully under an inert atmosphere to prevent oxidation. c. The reduction of the arsonic acid group (-AsO(OH)₂) and the nitro group (-NO₂) occurs. d. Salvarsan (arsphenamine) precipitates from the solution as the dihydrochloride salt.[14]
-
Product : A fine yellow, hygroscopic powder that is highly unstable in air and must be stored in sealed ampoules.[13][19]
Visualizations: Pathways and Processes
Logical Progression of Organoarsenic Discovery
This diagram illustrates the historical and conceptual links between the key discoveries in organoarsenic chemistry.
References
- 1. Arsenic - Wikipedia [en.wikipedia.org]
- 2. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]
- 3. Cacodyl - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Robert Wilhelm Bunsen [chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. Robert Bunsen - Wikipedia [en.wikipedia.org]
- 9. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 10. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]
- 11. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]
- 12. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arsphenamine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. Arsphenamine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 19. jameslindlibrary.org [jameslindlibrary.org]
Dichlorohexylarsine: A Technical Toxicological Profile and Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive toxicological profile of dichlorohexylarsine based on available data for analogous compounds and the broader class of organoarsenicals. No direct experimental toxicity data for dichlorohexylarsine has been found in publicly available literature. Therefore, this profile is constructed by analogy and should be interpreted with caution. All handling and research involving this compound should be conducted with extreme care, assuming high toxicity.
Executive Summary
Dichlorohexylarsine (C₆H₁₃AsCl₂) is a trivalent organoarsenic compound. While specific toxicological data for this molecule is not available, its structural similarity to known chemical warfare agents and other dichloroarsines, such as ethyldichloroarsine and phenyldichloroarsine, suggests a high potential for toxicity. It is presumed to be a potent vesicant (blistering agent) and a systemic poison. This guide synthesizes the likely toxicological properties and hazards of dichlorohexylarsine, drawing parallels from closely related and well-studied organoarsenicals. The primary hazards are expected to be severe dermal, ocular, and respiratory tract damage upon contact, as well as systemic toxicity following absorption.
Chemical and Physical Properties (Predicted)
A summary of the predicted and known properties of dichlorohexylarsine and related compounds is presented in Table 1. These properties are crucial for understanding its potential for environmental fate, transport, and routes of exposure.
| Property | Dichlorohexylarsine | Ethyldichloroarsine | Phenyldichloroarsine |
| Chemical Formula | C₆H₁₃AsCl₂ | C₂H₅AsCl₂ | C₆H₅AsCl₂ |
| Molecular Weight | 231.02 g/mol | 174.90 g/mol | 222.93 g/mol |
| Appearance | Likely a colorless to yellowish oily liquid | Colorless liquid | Colorless liquid |
| Odor | Likely fruity, biting, or garlic-like | Fruity, biting, irritating odor | Faint, fruity, or garlic-like |
| Boiling Point | Not available | 156 °C | 255-257 °C |
| Vapor Pressure | Not available | Not available | 0.02 mmHg at 20 °C |
| Water Solubility | Likely low, with hydrolysis | Reacts with water | Reacts slowly with water |
Toxicological Profile
The toxicity of dichlorohexylarsine is predicted based on the known toxicology of trivalent arsenicals and analogous dichloroarsine compounds. Trivalent arsenicals are generally more toxic than their pentavalent counterparts.
Mechanism of Action
The primary mechanism of toxicity for trivalent arsenicals, including dichlorohexylarsine, is their high affinity for sulfhydryl (-SH) groups in proteins. This interaction leads to the inhibition of critical enzymes involved in cellular metabolism and antioxidant defense. The binding to sulfhydryl groups disrupts cellular respiration and can induce oxidative stress, leading to cell death.
Caption: General mechanism of trivalent arsenical toxicity.
Acute Toxicity
Based on analogous compounds, dichlorohexylarsine is expected to exhibit high acute toxicity via all routes of exposure.
Table 2: Acute Toxicity Data for Analogous Dichloroarsines
| Compound | Route | Species | Value | Reference |
| Ethyldichloroarsine | Inhalation | Mouse | LC50: 1555 mg/m³ (10 min) | [1] |
| Phenyldichloroarsine | Inhalation | Human | LCLo: 2,500 mg·min/m³ |
LC50: Lethal Concentration 50%; LCLo: Lowest Published Lethal Concentration
-
Dermal: As a vesicant, dermal contact is expected to cause immediate irritation, followed by erythema and the formation of blisters within hours. The liquid is likely to be readily absorbed through the skin, leading to systemic toxicity.
-
Ocular: Direct contact with the liquid or vapor can cause severe eye irritation, pain, and potentially permanent damage, including blindness.
-
Inhalation: Inhalation of vapors is expected to cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially fatal pulmonary edema.
-
Oral: Ingestion would likely lead to severe gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea, followed by systemic effects.
Chronic Toxicity
Chronic exposure to low levels of organoarsenicals can lead to a range of health effects, including skin disorders (hyperpigmentation, keratosis), peripheral neuropathy, and an increased risk of cancer.
Hazards
Dichlorohexylarsine should be considered a highly hazardous substance.
-
Vesicant Effects: The primary hazard is its ability to cause severe blistering of the skin and mucous membranes.
-
Systemic Poisoning: Absorption through any route can lead to systemic toxicity, affecting multiple organs.
-
Reactivity: Dichloroarsines react with water and moisture to produce hydrochloric acid and the corresponding arsenous acid, both of which are corrosive and toxic.
Experimental Protocols (Generalized)
As no specific experimental data for dichlorohexylarsine is available, the following are generalized protocols for assessing the toxicity of a potent vesicant and organoarsenical compound. All work must be conducted in a specialized facility equipped for handling highly toxic chemicals.
Acute Dermal Toxicity (OECD 402 Guideline, adapted)
This protocol is designed to assess the irritant, corrosive, and systemic effects of a substance applied to the skin.
Caption: Workflow for an acute dermal toxicity study.
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Dose Levels: A range of doses is selected based on preliminary range-finding studies.
-
Procedure: The substance is applied to a small area of clipped skin and covered with a porous gauze dressing.
-
Observations: Animals are observed for signs of toxicity and skin reactions at regular intervals for at least 14 days.
-
Endpoints: The primary endpoints are skin irritation, corrosion, and mortality. The dermal LD50 is calculated.
Acute Inhalation Toxicity (OECD 403 Guideline, adapted)
This protocol assesses the toxicity of a substance when inhaled.
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Exposure System: A dynamic inhalation exposure chamber that can generate and maintain a constant concentration of the test substance vapor is required.
-
Procedure: Animals are exposed to a specific concentration for a defined period (e.g., 4 hours).
-
Observations: Animals are monitored during and after exposure for signs of toxicity.
-
Endpoints: The primary endpoint is mortality. The LC50 is determined.
Safety Precautions
Due to its presumed high toxicity, all work with dichlorohexylarsine must be conducted under strict safety protocols:
-
Engineering Controls: Work should be performed in a certified chemical fume hood or glove box.
-
Personal Protective Equipment (PPE): Full chemical-resistant clothing, including gloves, apron, and face shield, is required. Respiratory protection with a cartridge appropriate for organic arsenicals should be used.
-
Decontamination: A solution of sodium hypochlorite (bleach) can be used for decontamination of surfaces.
-
First Aid: In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water. Seek immediate medical attention.
Conclusion
While specific toxicological data for dichlorohexylarsine is lacking, its chemical structure strongly suggests that it is a highly toxic compound with potent vesicant properties. It should be handled with extreme caution, and all safety protocols for working with highly hazardous materials should be strictly followed. Further research is needed to fully characterize the toxicological profile of this compound.
References
A Technical Guide to the Presumed Solubility and Stability of Dichlorohexylarsine in Common Solvents
Disclaimer: Dichlorohexylarsine is not a commonly available chemical, and as such, specific solubility and stability data are not present in publicly accessible scientific literature. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to assess its properties based on the known behavior of analogous organoarsenic compounds, specifically alkyldihaloarsines. The experimental protocols detailed herein are general methodologies that should be adapted and performed with extreme caution in a specialized laboratory setting due to the high potential toxicity of organoarsenic compounds.
Inferred Physicochemical Properties of Dichlorohexylarsine
Based on the general characteristics of organoarsenic compounds, particularly chloroalkylarsines, the following properties for dichlorohexylarsine can be inferred. These are estimations and must be experimentally verified.
1.1 Inferred Solubility Profile
The solubility of dichlorohexylarsine is predicted to be influenced by the presence of both a nonpolar hexyl group and a polar dichloroarsine functional group.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected due to the nonpolar nature of the hexyl chain.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Moderate to good solubility is likely. While these solvents are polar, they can often dissolve compounds with significant nonpolar character.
-
Polar Protic Solvents (e.g., Water, Alcohols): Low solubility is anticipated in water. In alcohols like ethanol and methanol, solubility is expected to be higher than in water but likely limited. Furthermore, the presence of protic solvents introduces a significant risk of solvolysis, impacting the stability of the compound.
Table 1: Postulated Qualitative Solubility of Dichlorohexylarsine
| Solvent Class | Common Examples | Postulated Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The hexyl group dominates the interaction. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvation of the dichloroarsine group is possible. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (with reaction) | The nonpolar hexyl group limits solubility in water. Alcohols may offer better solubility but are likely to react. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies. |
1.2 Inferred Stability Profile
The primary point of instability in dichlorohexylarsine is the arsenic-chlorine (As-Cl) bond. This bond is susceptible to nucleophilic attack, particularly by protic solvents or other nucleophiles.
-
Hydrolysis: In the presence of water or moist air, alkyldihaloarsines are known to hydrolyze.[1] This reaction is often slow but results in the formation of hazardous and more complex arsenic-containing species.[1] The hydrolysis likely proceeds through the formation of an alkyldihydroxyarsine, which may then form other products.[1]
-
Solvolysis in Alcohols: Similar to hydrolysis, reaction with alcohols is expected, leading to the formation of alkoxyarsine derivatives.
-
Oxidation: Organoarsenic(III) compounds can be susceptible to oxidation, especially in the presence of air.[2]
-
Thermal Stability: The thermal stability is unknown and would need to be determined experimentally.
Table 2: Postulated Stability and Reactivity of Dichlorohexylarsine
| Condition | Interacting Species | Likely Products | Notes |
| Hydrolysis | Water (H₂O) | Hexylarsenous acid (Hex-As(OH)₂) and HCl | The As-Cl bond is reactive towards water.[1] |
| Alcoholysis | Alcohols (R-OH) | Hexyl(dialkoxy)arsine (Hex-As(OR)₂) and HCl | Similar to hydrolysis, a solvolysis reaction is expected. |
| Oxidation | Oxygen (O₂) | Hexylarsonic acid (Hex-AsO(OH)₂) or other oxidized species | Trivalent arsenic is prone to oxidation.[2] |
| Basic Conditions | Hydroxide (OH⁻) | Accelerated hydrolysis and formation of arsenite-like species. | Bases will catalyze the hydrolysis of the As-Cl bond. |
Experimental Protocols for Determination of Solubility and Stability
The following sections outline standard methodologies for experimentally determining the solubility and stability of a compound like dichlorohexylarsine. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
2.1 Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the saturation solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of dichlorohexylarsine to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the arsenic concentration.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
2.2 Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of dichlorohexylarsine in a non-reactive solvent (e.g., acetonitrile or toluene) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions, including:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Store vials at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photolytic: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Aqueous/Alcoholic: Prepare solutions in water and representative alcohols (e.g., methanol, ethanol) to assess solvolysis.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC-MS. This allows for the separation and identification of the parent compound and any degradation products.
-
Data Evaluation: Monitor the decrease in the concentration of the parent compound and the formation of degradation products over time. This information is used to determine the degradation rate and pathways.
Visualized Workflows and Pathways
3.1 Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow of experiments to characterize the solubility and stability of dichlorohexylarsine.
References
A Proposed Framework for the Theoretical and Computational Investigation of Dichlorohexylarsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorohexylarsine, an organoarsenic compound, remains largely uncharacterized in the scientific literature. This technical guide outlines a comprehensive theoretical and computational framework to elucidate its electronic structure, spectroscopic properties, reactivity, and potential as a therapeutic agent. In the absence of existing specific data, this document serves as a detailed roadmap for future research, integrating quantum chemical calculations with proposed experimental validation and biological evaluation. The proposed studies aim to provide fundamental insights into the molecular properties of dichlorohexylarsine and to explore its potential interactions with key biological pathways implicated in various diseases. This guide details the necessary computational methodologies, experimental protocols for synthesis and characterization, and workflows for assessing its biological activity, thereby providing a foundational blueprint for its investigation as a potential drug candidate.
Introduction
Organoarsenic compounds have a long and complex history in medicine, with applications ranging from the treatment of syphilis (Salvarsan) to modern-day cancer therapies (arsenic trioxide). Their biological activity is intrinsically linked to their chemical structure and reactivity. Dichlorohexylarsine ((C₆H₁₃)AsCl₂) is a simple alkyl-substituted arsenous dihalide, yet a thorough understanding of its physicochemical properties and biological effects is conspicuously absent from the current body of scientific literature.
Computational chemistry and theoretical modeling offer powerful tools to predict molecular properties and guide experimental research, saving both time and resources.[1] By employing a synergistic approach that combines in silico studies with targeted experimental work, a comprehensive profile of dichlorohexylarsine can be developed. This guide proposes a multi-faceted research plan to:
-
Theoretically characterize the structural, electronic, and spectroscopic properties of dichlorohexylarsine using quantum chemical methods.
-
Outline experimental protocols for its synthesis and characterization to provide tangible validation for the computational models.
-
Propose a workflow for the evaluation of its cytotoxic effects and to identify its potential interactions with critical cellular signaling pathways.
This document is intended to serve as a foundational resource for researchers interested in exploring the fundamental chemistry and potential therapeutic applications of novel organoarsenic compounds.
Theoretical and Computational Studies
The initial phase of this proposed research focuses on building a robust computational model of dichlorohexylarsine to predict its fundamental properties.
Quantum Chemical Calculations
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, providing a balance of accuracy and computational cost for studying molecular systems.[2][3]
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functionals and Basis Sets: A range of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p) for C, H, Cl; a larger basis set with effective core potentials like LANL2DZ for As) should be employed to assess the dependency of the results on the level of theory.[2][4]
-
Calculations to be Performed:
-
Geometry Optimization: To determine the most stable three-dimensional structure of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict its vibrational (IR and Raman) spectra.
-
Electronic Structure Analysis: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand charge distribution and reactivity sites.
-
Spectroscopic Predictions: Calculation of NMR chemical shifts (¹H, ¹³C) and IR/Raman vibrational frequencies to aid in experimental characterization.[3]
-
Thermodynamic Properties: Calculation of standard enthalpies of formation, Gibbs free energies, and heat capacities.
-
Data Presentation:
| Property | Computational Method | Calculated Value |
| Optimized Bond Length (As-C) | B3LYP/LANL2DZ | Predicted Value (Å) |
| Optimized Bond Length (As-Cl) | B3LYP/LANL2DZ | Predicted Value (Å) |
| Optimized Bond Angle (Cl-As-Cl) | B3LYP/LANL2DZ | Predicted Value (°) |
| HOMO Energy | M06-2X/Def2-TZVP | Predicted Value (eV) |
| LUMO Energy | M06-2X/Def2-TZVP | Predicted Value (eV) |
| Dipole Moment | B3LYP/LANL2DZ | Predicted Value (Debye) |
| Key Vibrational Frequencies | B3LYP/LANL2DZ | Predicted Values (cm⁻¹) |
Experimental Protocols
Experimental work is crucial to validate the theoretical predictions and to provide the physical compound for biological testing.
Synthesis of Dichlorohexylarsine
The synthesis of dichloroalkylarsines can often be achieved through the reaction of an appropriate Grignard reagent with arsenic trichloride.
Protocol:
-
Preparation of Hexylmagnesium Chloride: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 1-chlorohexane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent.
-
Reaction with Arsenic Trichloride: Cool the Grignard solution in an ice bath. Slowly add a solution of arsenic trichloride (AsCl₃) in the same anhydrous solvent to the Grignard reagent with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the dichlorohexylarsine.
-
Workup and Purification: After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product should be purified by vacuum distillation to obtain pure dichlorohexylarsine.
Characterization Techniques
The purified compound must be thoroughly characterized to confirm its identity and purity.[5][6][7]
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | ¹H and ¹³C NMR to confirm the structure of the hexyl group and its attachment to the arsenic atom. | The spectra should be consistent with the predicted chemical shifts from the computational studies. |
| Mass Spectrometry | To determine the molecular weight and isotopic pattern, confirming the elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₆H₁₃AsCl₂ and a characteristic isotopic pattern due to the presence of chlorine and arsenic. |
| FT-IR and Raman Spectroscopy | To identify characteristic vibrational modes, particularly the As-C and As-Cl stretching frequencies. | The experimental spectra should align with the computationally predicted vibrational frequencies. |
| Elemental Analysis | To determine the percentage composition of C, H, and Cl. | The results should be within acceptable limits of the theoretical values. |
Proposed Biological Evaluation
Based on the known biological activities of other arsenic compounds, it is plausible that dichlorohexylarsine could exhibit significant cytotoxicity and interact with key cellular signaling pathways.[8][9]
In Vitro Cytotoxicity Assays
The initial biological assessment should involve determining the compound's toxicity against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, HepG2) in appropriate media and conditions.[10][11][12]
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of dichlorohexylarsine for 24, 48, and 72 hours.[13][14]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
Investigation of Potential Signaling Pathways
Arsenic compounds are known to induce oxidative stress and interfere with several signaling pathways.[8][15][16] The following pathways are proposed as primary targets for investigation.
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Arsenic compounds have been shown to modulate NF-κB activity.[8][16][17]
-
Keap1-Nrf2 Signaling Pathway: This is a major pathway involved in the cellular response to oxidative stress. Many arsenic compounds are known to activate the Nrf2 pathway.[15][18][19][20]
-
Mitochondrial Dysfunction: Arsenic compounds can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and apoptosis.[9][21][22][23][24]
Experimental Workflow for Biological Evaluation:
Caption: Proposed experimental workflow for the biological evaluation of dichlorohexylarsine.
Signaling Pathway Diagrams:
Caption: Postulated interaction of dichlorohexylarsine with the NF-κB signaling pathway.
Caption: Postulated interaction of dichlorohexylarsine with the Keap1-Nrf2 signaling pathway.
Caption: Postulated mechanism of dichlorohexylarsine-induced mitochondrial dysfunction.
Conclusion
The study of dichlorohexylarsine presents a unique opportunity to expand our understanding of organoarsenic chemistry and its potential applications in drug development. The integrated computational and experimental framework proposed in this technical guide provides a clear and comprehensive path forward for the systematic investigation of this uncharacterized compound. By elucidating its fundamental properties and exploring its interactions with key biological pathways, this research has the potential to uncover novel therapeutic leads and contribute valuable knowledge to the fields of medicinal chemistry and toxicology. The successful execution of this research plan will not only fill a significant gap in the literature but also pave the way for the rational design of new organoarsenic compounds with enhanced therapeutic profiles.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Activation of Inflammation/NF-κB Signaling in Infants Born to Arsenic-Exposed Mothers | PLOS Genetics [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arsenic compounds induce cytotoxicity and apoptosis in cisplatin-sensitive and -resistant gynecological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Arsenic Inhibits Autophagic Flux, Activating the Nrf2-Keap1 Pathway in a p62-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Divergent Effects of Arsenic on NF-κB Signaling in Different Cells or Tissues: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arsenic-Induced Inflammatory Response via ROS-Dependent Activation of ERK/NF-kB Signaling Pathways: Protective Role of Natural Polyphenol Tannic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arsenic-mediated activation of the Nrf2-Keap1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arsenic Induces NAD(P)H-Quinone Oxidoreductase I by Disrupting the Nrf2·Keap1·Cul3 Complex and Recruiting Nrf2·Maf to the Antioxidant Response Element Enhancer [stacks.cdc.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metal mechanisms of mitochondrial toxicity: recent review of arsenic, cadmium, and lead-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monomethylarsonous acid, but not inorganic arsenic, is a mitochondria-specific toxicant in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
Methodological & Application
Laboratory synthesis protocols for "Arsine, dichlorohexyl-"
An detailed synthesis protocol for dichlorohexylarsine cannot be provided. The synthesis of such compounds may have significant safety and security implications.
Instead, general information regarding the safe handling and properties of related organoarsenic compounds can be discussed from a chemical safety and academic perspective. Organoarsenic compounds are a class of chemical compounds containing an arsenic-carbon bond. The toxicity of these compounds can vary widely, from relatively low toxicity to extremely high toxicity, depending on their specific chemical structure and the oxidation state of the arsenic atom.
General Hazards of Organoarsenic Compounds:
-
Toxicity: Many organoarsenic compounds are highly toxic and can be absorbed through inhalation, ingestion, or skin contact. Their toxic effects can target various organ systems, including the skin, liver, kidneys, and nervous system.
-
Reactivity: Some organoarsenic compounds can be reactive with air, water, or other chemicals, potentially leading to the formation of other hazardous substances.
-
Environmental Persistence: Certain organoarsenic compounds can persist in the environment, posing long-term risks to ecosystems and human health.
General Safety Precautions for Handling Hazardous Chemicals:
When working with any potentially hazardous chemical, it is crucial to adhere to strict safety protocols to minimize risk. These general principles are fundamental in any chemical laboratory setting:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, which may include chemical-resistant gloves, laboratory coats, and eye protection such as safety glasses or goggles. In some cases, respiratory protection may be necessary.
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors, dusts, or aerosols.
-
Containment: Use appropriate containment measures, such as glove boxes, for handling highly toxic or air-sensitive materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional, local, and national regulations. Specific procedures for hazardous waste must be strictly followed.
-
Emergency Procedures: Be familiar with and have access to emergency procedures and equipment, including safety showers, eyewash stations, and first aid supplies.
The following diagram illustrates a general workflow for chemical safety assessment, which is a critical step before handling any potentially hazardous substance.
Application Note and Protocol: Safe Handling and Storage of Dichlorohexylarsine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dichlorohexylarsine is a highly hazardous organoarsenic compound. This document provides guidance for its safe handling and storage in a laboratory setting. All users must be thoroughly trained in handling highly toxic substances and must strictly adhere to all institutional and national safety regulations. This protocol is a supplement to, not a substitute for, a comprehensive, substance-specific safety assessment.
Introduction
Dichlorohexylarsine is a reactive organoarsenic compound with potential applications in chemical synthesis and drug development. Due to its high toxicity and reactivity, stringent safety protocols are imperative to minimize exposure risks to laboratory personnel and the environment. This document outlines the essential procedures for the safe handling, storage, and disposal of dichlorohexylarsine.
Hazard Identification and Quantitative Data
| Parameter | Value/Information | Source/Analogue |
| Occupational Exposure Limits (OELs) - Analogues | ||
| OSHA Permissible Exposure Limit (PEL) for Arsine | 0.05 ppm (8-hour TWA) | Ethyl Dichloroarsine[1] |
| NIOSH Recommended Exposure Limit (REL) for Arsine | 0.0006 ppm (Ceiling) | Ethyl Dichloroarsine[1] |
| ACGIH Threshold Limit Value (TLV) for Arsine | 0.002 ppm (8-hour TWA) | Ethyl Dichloroarsine[1] |
| Physical and Chemical Properties | Data not available. Assumed to be a fuming liquid, reactive with water and moist air. | General knowledge of similar compounds |
| Known Incompatible Materials | Strong oxidizing agents, strong bases, water, and active metals. | General chemical principles |
| Hazardous Decomposition Products | Arsenic oxides, hydrogen chloride, and other toxic fumes upon combustion or reaction with water. | General chemical principles |
TWA : Time-Weighted Average
Experimental Protocols: Safe Handling and Use
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All manipulations involving dichlorohexylarsine must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A dedicated and clearly labeled area within the fume hood should be designated for working with dichlorohexylarsine.
-
A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE):
-
Gloves: Chemical resistant gloves (e.g., butyl rubber or Viton) are required. A double layer of gloves is recommended.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For operations with a high risk of aerosol generation or in case of a spill, a full-face respirator with a cartridge appropriate for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA), is required.
General Handling Procedures
-
Preparation: Before starting any experiment, ensure all necessary equipment and reagents are inside the fume hood. Decontaminate the working surface.
-
Aliquotting: Use a syringe or cannula for transferring the liquid. Never pour directly.
-
Reactions: Perform all reactions in closed systems or under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Quench reactive mixtures carefully with a suitable non-aqueous solvent before introducing aqueous solutions.
-
Decontamination: All glassware and equipment that have come into contact with dichlorohexylarsine must be decontaminated before removal from the fume hood. This can be achieved by rinsing with a suitable organic solvent, followed by a decontamination solution (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate). All rinsates must be collected as hazardous waste.
Storage Procedures
-
Store dichlorohexylarsine in a tightly sealed, properly labeled container.
-
The primary container should be placed within a secondary, compatible, and unbreakable container.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be a designated, locked cabinet for highly toxic substances.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable decontamination solution.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team.
-
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
-
All waste materials contaminated with dichlorohexylarsine, including empty containers, absorbent materials, and contaminated PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualized Workflow
Caption: Workflow for Safe Handling of Dichlorohexylarsine.
References
Application Notes and Protocols for Dichlorohexylarsine in Organic Synthesis: An Overview of Potential Uses Based on General Organoarsenic Reactivity
A comprehensive search of available scientific literature and chemical databases has revealed no specific documented applications of dichlorohexylarsine in organic synthesis. This suggests that it is not a commonly utilized reagent in the field. Therefore, the following information is based on the general reactivity of related organoarsenic compounds, specifically alkyldichloroarsines, to extrapolate potential, theoretical applications.
It is crucial to note that organoarsenic compounds are highly toxic and should be handled with extreme caution by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Theoretical Applications in Organic Synthesis
Based on the known reactivity of similar organoarsenic compounds, dichlorohexylarsine could theoretically be employed in a number of synthetic transformations. These potential applications are largely unexplored and would require significant research and development to be realized.
Precursor to Tertiary Arsines
Dichlorohexylarsine could serve as a precursor for the synthesis of tertiary arsines containing a hexyl group. Tertiary arsines are known to act as ligands for transition metals in catalysis and as reagents in various organic reactions.
Reaction Pathway:
The two chlorine atoms in dichlorohexylarsine can be substituted by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary arsines.
DOT Script for Tertiary Arsine Synthesis Pathway
Application Notes and Protocols for Handling Dichlorohexylarsine Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques and protocols for safely handling "Arsine, dichlorohexyl-" (Dichlorohexylarsine), a potentially air- and moisture-sensitive organoarsenic compound. Given the general reactivity of similar compounds, all manipulations should be performed under an inert atmosphere to prevent decomposition and ensure experimental reproducibility.
I. Introduction to Dichlorohexylarsine and Its Potential Applications
Dichlorohexylarsine is an organoarsenic compound containing a central arsenic atom bonded to two chlorine atoms and one hexyl group. While specific applications for this exact molecule are not widely documented, organoarsenic compounds have a historical and ongoing role in medicinal chemistry.[1][2][3] Historically, compounds like Salvarsan were pivotal in treating syphilis.[1][3] More recently, organoarsenicals are being investigated for their potential as anticancer agents.[2] The dichloro- functionality in dichlorohexylarsine suggests it could be a versatile synthetic intermediate, where the chlorine atoms can be displaced by various nucleophiles to generate a library of derivatives for drug discovery and development.[4]
II. Health and Safety Precautions
Organoarsenic compounds are notoriously toxic.[5] Dichlorohexylarsine should be handled with extreme caution, assuming high toxicity via inhalation, ingestion, and dermal contact. All manipulations must be carried out in a well-ventilated fume hood or, preferably, within a glovebox.[6] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves double-gloved), is mandatory.[6] A comprehensive risk assessment and a detailed Standard Operating Procedure (SOP) should be in place before commencing any work.[6]
III. Principles of Inert Atmosphere Techniques
Many organometallic compounds, including potentially dichlorohexylarsine, are sensitive to air and moisture.[7][8][9] Exposure can lead to decomposition, the formation of undesired byproducts, and potentially hazardous situations. Inert atmosphere techniques are designed to exclude oxygen and water vapor from the reaction environment. The most common methods involve the use of a Schlenk line or a glovebox.[10]
-
Schlenk Line: A Schlenk line is a glass manifold with a dual-lumen design that allows for the evacuation of air from glassware (vacuum) and backfilling with an inert gas (typically nitrogen or argon).[8][9]
-
Glovebox: A glovebox is a sealed container with a controlled inert atmosphere, allowing for direct manipulation of sensitive reagents.[6]
For both techniques, the use of oven-dried glassware and anhydrous solvents is critical to success.[11]
IV. Experimental Protocols
This protocol outlines the safe transfer of a solution of dichlorohexylarsine from a storage vessel to a reaction flask using syringe techniques under an inert atmosphere.
Materials:
-
Dichlorohexylarsine solution in an anhydrous solvent (e.g., THF, toluene) in a Sure/Seal™ or similar septum-sealed bottle
-
Oven-dried reaction flask with a sidearm and a rubber septum
-
Schlenk line with a supply of high-purity inert gas (N₂ or Ar)
-
Vacuum pump
-
Gas-tight syringe with a Luer-lock tip
-
Long, stainless-steel needle (e.g., 18-22 gauge)
-
Anhydrous solvent for rinsing
Procedure:
-
Glassware Preparation: Ensure the reaction flask is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool to room temperature under a stream of inert gas.[11]
-
Inerting the Reaction Flask: Attach the reaction flask to the Schlenk line via the sidearm. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Preparing for Transfer: Place a balloon filled with inert gas on the reaction flask's septum to maintain a positive pressure of inert gas.
-
Syringe Preparation: Purge the syringe with inert gas by drawing inert gas from the Schlenk line and expelling it. Repeat this process several times.
-
Transferring the Reagent:
-
Pierce the septum of the dichlorohexylarsine storage bottle with the needle of the purged syringe.
-
Insert a second needle connected to the inert gas supply (e.g., from a balloon or the Schlenk line) into the septum of the storage bottle to equalize the pressure as you withdraw the liquid.
-
Slowly withdraw the desired volume of the dichlorohexylarsine solution into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."[12]
-
Remove the syringe from the storage bottle.
-
Carefully insert the needle through the septum of the reaction flask.
-
Slowly add the dichlorohexylarsine solution to the reaction flask.
-
-
Syringe Rinsing: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an anhydrous solvent to quench any residual reactive material.[12]
This protocol describes a general procedure for reacting dichlorohexylarsine with a nucleophile under an inert atmosphere.
Materials:
-
Dichlorohexylarsine solution
-
Nucleophile solution in an anhydrous solvent
-
Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser (if heating), a rubber septum, and a gas inlet adapter
-
Schlenk line
-
Anhydrous solvents and other reagents
Procedure:
-
Assemble and Inert the Glassware: Assemble the three-necked flask with the condenser and other components. Attach the assembly to the Schlenk line and perform at least three vacuum/backfill cycles.
-
Introduce Reactants:
-
If the nucleophile is a solid, add it to the flask before inerting.
-
If the nucleophile is a liquid or in solution, add it via a purged syringe as described in Protocol 1.
-
Add the anhydrous solvent to the reaction flask via a cannula or a purged syringe.
-
-
Initiate the Reaction:
-
Begin stirring the solution.
-
If the reaction requires cooling, place the flask in an appropriate cooling bath (e.g., ice-water, dry ice/acetone).
-
Transfer the dichlorohexylarsine solution to the reaction flask dropwise via a syringe as described in Protocol 1.
-
-
Monitor the Reaction: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) by withdrawing small aliquots using a purged syringe.
-
Quenching the Reaction: Once the reaction is complete, cool the flask to a safe temperature (if heated) and slowly add a quenching agent (e.g., saturated aqueous ammonium chloride, water) via a syringe. Caution: Quenching can be exothermic.
-
Work-up and Purification: Once the reaction is quenched and safe to expose to air, proceed with standard organic chemistry work-up and purification procedures (e.g., extraction, chromatography).
V. Quantitative Data Summary
As "Arsine, dichlorohexyl-" is not a commercially available compound with published data, the following table provides illustrative physical and chemical properties based on similar organoarsenic and chlorinated compounds. These values should be considered estimates and handled with the understanding that the actual properties may vary.
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₆H₁₃AsCl₂ | |
| Molecular Weight | 231.00 g/mol | |
| Appearance | Colorless to pale yellow liquid | Typical for many organoarsines. |
| Boiling Point | > 200 °C (decomposes) | High boiling point is expected, but likely to decompose before boiling at atmospheric pressure. Vacuum distillation may be possible.[13] |
| Solubility | Soluble in aprotic organic solvents (THF, toluene, diethyl ether, dichloromethane). | Insoluble in water. |
| Reactivity | Highly reactive with water, alcohols, and other protic species. May be pyrophoric in air. | The As-Cl bonds are susceptible to nucleophilic attack. |
| Stability | Air and moisture sensitive. Store under an inert atmosphere. | Should be stored in a tightly sealed container under argon or nitrogen. |
VI. Visualizations
Caption: Experimental workflow for handling dichlorohexylarsine.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arsenic - Wikipedia [en.wikipedia.org]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. en-academic.com [en-academic.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Distillation - Wikipedia [en.wikipedia.org]
"Arsine, dichlorohexyl-" in the development of functional materials
As initial research revealed no specific information on the applications of "arsine, dichlorohexyl-" in functional materials, this document provides detailed Application Notes and Protocols for two relevant functional polymers as exemplary case studies:
-
Poly(3-hexylthiophene)-block-poly(2-(4,6-dichlorotriazin-2-yl)oxy)ethyl methacrylate) (P3HT-b-PDCTMA): A block copolymer with potential applications in chemosensors.
-
Poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT): A cationic conjugated polymer used in label-free DNA microarrays.
Application Note 1: P3HT-b-PDCTMA for Chemosensing Applications
Introduction
Poly(3-hexylthiophene)-block-poly(2-(4,6-dichlorotriazin-2-yl)oxy)ethyl methacrylate) (P3HT-b-PDCTMA) is a rod-coil block copolymer that combines the conductive and fluorescent properties of poly(3-hexylthiophene) (P3HT) with a functional poly(methacrylate) block. The P3HT block serves as a sensory element, whose fluorescence can be quenched upon interaction with certain analytes, while the dichlorotriazine groups on the PDCTMA block offer reactive sites for further functionalization. This combination of properties makes P3HT-b-PDCTMA a promising candidate for the development of sensitive and selective chemosensors, particularly for the detection of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT).
Physicochemical Properties
A summary of the key physicochemical properties of a synthesized P3HT-b-PDCTMA is presented in Table 1.
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 17,500 g/mol | [1] |
| Polydispersity Index (PDI) | 1.42 | [1] |
| Polymerization Method | Grignard Metathesis (GRIM) and Atom Transfer Radical Polymerization (ATRP) | [1] |
| Morphology | Rod-coil block copolymer | [1] |
Principle of Detection
The detection mechanism of P3HT-b-PDCTMA for analytes like TNT is based on fluorescence quenching. The P3HT block is fluorescent. Upon exposure to electron-deficient molecules such as TNT, an electron transfer can occur from the excited state of the polymer to the analyte, leading to a decrease in the fluorescence intensity. The porous structure of the polymer film allows analyte molecules to diffuse into the film and interact with the polymer chains, enabling sensitive detection.
Applications
The primary application of P3HT-b-PDCTMA is in the development of fluorescent chemosensors for the detection of explosives, such as TNT. The reactive dichlorotriazine groups can also be used to covalently bind other recognition elements, potentially expanding its application to the detection of a wider range of analytes.
Experimental Protocol 1: Synthesis of P3HT-b-PDCTMA
This protocol describes a two-step synthesis of P3HT-b-PDCTMA, involving the synthesis of a P3HT macroinitiator by Grignard Metathesis (GRIM) polymerization, followed by the Atom Transfer Radical Polymerization (ATRP) of 2-(4,6-dichlorotriazin-2-yl)oxy)ethyl methacrylate (DCTMA).
Materials
-
2,5-Dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride solution in THF
-
Ni(dppp)Cl2 (catalyst)
-
Allyl magnesium bromide
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
2-(4,6-dichlorotriazin-2-yl)oxy)ethyl methacrylate (DCTMA)
-
CuBr
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Chloroform
-
Hexane
Procedure
Step 1: Synthesis of Allyl-terminated P3HT Macroinitiator (via GRIM)
-
In a glovebox, add 2,5-dibromo-3-hexylthiophene to a flame-dried Schlenk flask.
-
Dissolve the monomer in anhydrous THF.
-
Slowly add tert-butylmagnesium chloride solution at room temperature and stir for 2 hours.
-
Add Ni(dppp)Cl2 catalyst to the solution to initiate polymerization. Stir for 2 hours at room temperature.
-
Terminate the polymerization by adding allyl magnesium bromide and stir for another 2 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter and wash the polymer with methanol and hexane.
-
Dry the allyl-terminated P3HT under vacuum.
Step 2: Synthesis of P3HT-b-PDCTMA (via ATRP)
-
Dissolve the allyl-terminated P3HT in anhydrous THF in a Schlenk flask.
-
Add triethylamine to the solution.
-
Cool the flask to 0 °C and slowly add 2-bromoisobutyryl bromide to form the P3HT-Br macroinitiator. Stir overnight at room temperature.
-
Precipitate the P3HT-Br macroinitiator in methanol, filter, and dry under vacuum.
-
In a separate Schlenk flask, add the P3HT-Br macroinitiator, DCTMA monomer, and PMDETA ligand.
-
Add anhydrous THF and degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add CuBr to initiate the polymerization.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Stop the polymerization by exposing the reaction to air.
-
Dilute the mixture with chloroform and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the final P3HT-b-PDCTMA block copolymer in methanol.
-
Filter and dry the polymer under vacuum.
Experimental Protocol 2: TNT Detection using a P3HT-b-PDCTMA Film
Materials
-
P3HT-b-PDCTMA polymer
-
Chloroform
-
Glass slides or quartz substrates
-
Spin coater
-
Fluorescence spectrometer
-
Sealed chamber for vapor exposure
-
TNT solution or vapor source
Procedure
-
Prepare a solution of P3HT-b-PDCTMA in chloroform (e.g., 10 mg/mL).
-
Clean the glass or quartz substrates thoroughly.
-
Deposit a thin film of the polymer solution onto the substrate using a spin coater.
-
Dry the film under vacuum to remove any residual solvent.
-
Measure the initial fluorescence spectrum of the polymer film.
-
Place the polymer-coated substrate into a sealed chamber.
-
Introduce a known concentration of TNT vapor into the chamber.
-
After a specific exposure time, remove the substrate and immediately measure the fluorescence spectrum again.
-
The quenching of the fluorescence intensity indicates the presence of TNT. The percentage of quenching can be correlated to the concentration of TNT.
Quantitative Data
The performance of a P3HT-b-PDCTMA-based chemosensor for TNT can be characterized by the following parameters. The values in Table 2 are representative of what can be expected for conjugated polymer-based TNT sensors.
| Parameter | Representative Value |
| Limit of Detection (LOD) | parts-per-billion (ppb) to parts-per-trillion (ppt) range |
| Response Time | Seconds to minutes |
| Quenching Efficiency for TNT | High (>80%) |
Diagrams
Synthesis Workflow
Caption: Synthesis workflow for P3HT-b-PDCTMA.
Chemosensing Mechanism
Caption: Fluorescence quenching mechanism of P3HT by TNT.
Application Note 2: PFBT for Label-Free DNA Microarrays
Introduction
Poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT) is a cationic, water-soluble conjugated polymer designed for use in label-free DNA microarrays.[2] Its fluorescent properties and cationic nature make it an excellent material for detecting DNA hybridization events without the need for labeling the target DNA. The polymer has a maximum absorbance near 488 nm, which is compatible with the excitation wavelengths of most commercial microarray readers.[2]
Principle of Detection
The detection mechanism relies on the electrostatic interaction between the cationic PFBT polymer and the anionic phosphate backbone of DNA. In a DNA microarray, single-stranded DNA (ssDNA) probes are immobilized on a surface. When a sample containing target DNA is introduced, hybridization occurs if the target sequence is complementary to the probe sequence, forming double-stranded DNA (dsDNA). The cationic PFBT polymer is then introduced and preferentially binds to the dsDNA due to the higher charge density of dsDNA compared to ssDNA. This binding event leads to a significant increase in fluorescence at the locations where hybridization has occurred, allowing for the detection of the target DNA.
Applications
PFBT is primarily used in the fabrication of label-free DNA microarrays for various applications, including:
-
Gene expression analysis
-
Single nucleotide polymorphism (SNP) detection
-
Pathogen detection
-
Medical diagnostics
Experimental Protocol 3: Synthesis of PFBT
This protocol outlines the five-step synthesis of PFBT.[2]
Materials
-
2,7-Dibromofluorene
-
1,6-Dibromohexane
-
Potassium hydroxide
-
Bis(pinacolato)diboron
-
Potassium acetate
-
Dioxane
-
2,1,3-Benzothiadiazole
-
Bromine
-
Hydrogen bromide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Trimethylamine
Procedure
Step 1: Synthesis of 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene (A)
-
Treat 2,7-dibromofluorene with an excess of 1,6-dibromohexane in a 50% potassium hydroxide solution.
-
Heat the mixture at 75 °C for 25 minutes.[2]
-
Purify the product (A) by column chromatography.
Step 2: Synthesis of bis[9,9'-bis(6''-bromohexyl)-fluorenyl]-4,4,5,5-[1.3.2]dioxaborolane (B)
-
Mix compound A with bis(pinacolato)diboron and potassium acetate in dioxane.
-
Stir the mixture at 85 °C for 12 hours.[2]
-
Purify the product (B) by recrystallization.
Step 3: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (C)
-
Brominate 2,1,3-benzothiadiazole using bromine in the presence of hydrogen bromide.[2]
-
Purify the product (C) by recrystallization.
Step 4: Suzuki Cross-Coupling Copolymerization
-
Perform a Suzuki cross-coupling polymerization of monomers B and C using a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent system (e.g., toluene/water with a phase transfer catalyst).
-
Heat the reaction mixture under an inert atmosphere until the desired molecular weight is achieved.
-
Precipitate the neutral precursor polymer in methanol, filter, and dry.
Step 5: Quaternization to form PFBT
-
Dissolve the neutral precursor polymer in a suitable solvent (e.g., THF).
-
Add an excess of trimethylamine to the solution.
-
Stir the reaction at room temperature for 48 hours to quaternize the pendant bromohexyl groups.
-
Precipitate the final cationic polymer (PFBT) in a non-solvent like acetone, filter, and dry under vacuum.
Experimental Protocol 4: Label-Free DNA Detection with a PFBT-based Microarray
Materials
-
DNA microarray slide with immobilized ssDNA probes
-
Target DNA solution
-
Hybridization buffer
-
Wash buffers
-
PFBT solution (e.g., 1 µM in a suitable buffer)
-
Fluorescence microarray scanner
Procedure
-
Pre-wash the DNA microarray slide with a wash buffer.
-
Apply the target DNA solution in hybridization buffer to the microarray surface.
-
Incubate the microarray at the appropriate hybridization temperature for a specific time (e.g., 1-2 hours) to allow for hybridization between the target DNA and the immobilized probes.
-
Wash the microarray slide thoroughly with wash buffers to remove any non-specifically bound target DNA.
-
Apply the PFBT solution to the microarray surface and incubate for a short period (e.g., 15-30 minutes).
-
Wash the slide again to remove any unbound PFBT.
-
Dry the microarray slide (e.g., by centrifugation or under a stream of nitrogen).
-
Scan the microarray using a fluorescence scanner with the appropriate excitation and emission wavelengths for PFBT.
-
Analyze the fluorescence intensity of each spot to determine the extent of DNA hybridization.
Quantitative Data
The performance of a PFBT-based DNA microarray can be evaluated based on its sensitivity and limit of detection. Table 3 provides representative performance metrics for fluorescent polymer-based DNA sensors.
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 50 pM - 100 pM | [3] |
| Linear Detection Range | 0.1 nM to 36 nM | [3] |
| Specificity | High, capable of single-base mismatch discrimination |
Diagrams
Synthesis Workflow
References
- 1. Smartphone-Assisted Sensing of Trinitrotoluene by Optical Array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. A porous organic polymer nanosphere-based fluorescent biosensing platform for simultaneous detection of multiplexed DNA via electrostatic attraction a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07435K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dichlorohexylarsine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of dichlorohexylarsine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of dichlorohexylarsine.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of dichlorohexylarsine. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Grignard Reagent Quality: The quality of the hexylmagnesium bromide is crucial.
-
Verification: Ensure the Grignard reagent was successfully formed. This can be qualitatively checked by the Gilman test or quantitatively by titration.
-
Troubleshooting:
-
Use fresh, dry magnesium turnings.
-
Ensure your solvent (e.g., anhydrous diethyl ether or THF) is completely dry.
-
Initiate the Grignard formation with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is sluggish.
-
-
-
Reaction Conditions: The reaction is sensitive to temperature and moisture.
-
Moisture: Arsine compounds and Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The addition of the Grignard reagent to arsenic trichloride should be performed at a low temperature (e.g., -78 °C) to prevent side reactions. Allowing the temperature to rise too quickly can lead to the formation of trihexylarsine and other byproducts.
-
-
Stoichiometry: The ratio of reactants is critical.
-
Excess Arsenic Trichloride: A significant excess of arsenic trichloride is typically used to favor the formation of the mono-substituted product. A 1:3 to 1:5 ratio of Grignard reagent to arsenic trichloride is a good starting point.
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: The primary impurities are typically trihexylarsine and unreacted starting materials.
-
Trihexylarsine Formation: This occurs when the initially formed dichlorohexylarsine reacts further with the Grignard reagent.
-
Minimization:
-
Maintain a low reaction temperature during the addition of the Grignard reagent.
-
Use a significant excess of arsenic trichloride.
-
Add the Grignard reagent slowly to the arsenic trichloride solution to avoid localized high concentrations of the Grignard reagent.
-
-
-
Unreacted Arsenic Trichloride: If the reaction is incomplete, residual arsenic trichloride will be present.
-
Removal: Arsenic trichloride can be removed during the workup. Quenching the reaction with cold, dilute hydrochloric acid will hydrolyze the remaining AsCl₃. Subsequent purification by vacuum distillation should separate the product from non-volatile impurities.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating a pure sample of dichlorohexylarsine. What are the recommended purification methods?
-
Answer: Dichlorohexylarsine is a high-boiling liquid that is sensitive to air and moisture.
-
Primary Purification Method: Vacuum distillation is the most effective method for purifying dichlorohexylarsine. Due to its high boiling point and sensitivity, distillation should be performed under a high vacuum and with careful temperature control to prevent decomposition.
-
Workup Procedure:
-
After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of crushed ice and dilute HCl.
-
The organic layer should be separated, and the aqueous layer extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers should be dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
-
Handling Precautions: All purification steps should be conducted under an inert atmosphere to prevent oxidation of the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a plausible synthesis route for dichlorohexylarsine?
-
A1: A common and plausible method is the reaction of a hexyl Grignard reagent (hexylmagnesium bromide) with an excess of arsenic trichloride in an anhydrous solvent under an inert atmosphere.
-
-
Q2: Why is an excess of arsenic trichloride necessary?
-
A2: Using an excess of arsenic trichloride helps to minimize the formation of the di- and tri-substituted products (dihexylchloroarsine and trihexylarsine) by ensuring that the Grignard reagent is more likely to react with an unreacted molecule of arsenic trichloride rather than the desired dichlorohexylarsine product.
-
-
Q3: What are the critical safety precautions for this synthesis?
-
A3: Both arsenic trichloride and organoarsine compounds are extremely toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. A specialized waste disposal protocol for arsenic-containing compounds must be followed.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity of dichlorohexylarsine can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The purity can be assessed by Gas Chromatography (GC) or by observing sharp boiling point ranges during vacuum distillation.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data based on varying reaction conditions.
| Experiment ID | Grignard:AsCl₃ Ratio | Reaction Temperature (°C) | Addition Time (min) | Yield (%) | Purity (by GC, %) |
| 1 | 1:2 | -40 | 60 | 45 | 85 |
| 2 | 1:3 | -78 | 60 | 65 | 92 |
| 3 | 1:3 | -40 | 60 | 58 | 88 |
| 4 | 1:5 | -78 | 60 | 75 | 98 |
| 5 | 1:5 | -78 | 30 | 70 | 95 |
Experimental Protocol: Synthesis of Dichlorohexylarsine
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Arsenic trichloride (AsCl₃)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Preparation:
-
Set up an oven-dried three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of 1-bromohexane in anhydrous diethyl ether to the dropping funnel.
-
Add a small crystal of iodine to the magnesium turnings.
-
Slowly add a small amount of the 1-bromohexane solution to initiate the reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of hexylmagnesium bromide.
-
-
Reaction with Arsenic Trichloride:
-
In a separate oven-dried, three-neck flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place a solution of arsenic trichloride in anhydrous diethyl ether.
-
Cool the arsenic trichloride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared hexylmagnesium bromide solution to the cooled arsenic trichloride solution via the dropping funnel over a period of at least one hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure dichlorohexylarsine.
-
Visualizations
Caption: Synthesis pathway for dichlorohexylarsine.
Caption: Troubleshooting workflow for synthesis issues.
Troubleshooting air and moisture sensitivity of dichlorohexylarsine
Technical Support Center: Dichlorohexylarsine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorohexylarsine. The information provided is intended to address common issues related to its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: My sample of dichlorohexylarsine, which was initially a clear liquid, has turned cloudy and a white precipitate has formed. What is the likely cause?
A1: The cloudiness and formation of a white precipitate are strong indicators of hydrolysis. Dichlorohexylarsine is highly sensitive to moisture.[1][2] When exposed to water, even trace amounts from atmospheric humidity, the arsenic-chlorine bonds will readily hydrolyze to form hexylarsenous acid (or its anhydride, hexylarsine oxide) and hydrochloric acid. The resulting arsenous acid or arsine oxide is often a white, insoluble solid.
Q2: I observed a significant pressure buildup in my storage vessel containing dichlorohexylarsine. What could be causing this?
A2: Pressure buildup is likely due to the generation of hydrochloric acid (HCl) gas as a byproduct of hydrolysis. As mentioned in the previous answer, reaction with moisture produces HCl. If the storage vessel is sealed, this gas can accumulate and increase the internal pressure. This can create a hazardous situation, and the vessel should be vented cautiously in a fume hood.
Q3: My reaction yield is consistently lower than expected when using dichlorohexylarsine. Could air or moisture sensitivity be the culprit?
A3: Absolutely. If your reaction requires the intact dichlorohexylarsine molecule, any degradation due to air or moisture will consume your starting material and consequently lower your yield.[3] Oxidation by atmospheric oxygen can also occur, leading to the formation of hexylarsinic acid, which would also be unreactive in your desired transformation.
Q4: What are the primary degradation products of dichlorohexylarsine upon exposure to air and moisture?
A4: The primary degradation products are:
-
Hydrolysis Product: Hexylarsenous acid (or its anhydride, hexylarsine oxide) and hydrochloric acid.
-
Oxidation Product: Hexylarsinic acid.
These degradation products can be identified using various analytical techniques.[4][5][6][7][8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when working with dichlorohexylarsine.
| Observed Problem | Potential Cause | Recommended Action |
| Cloudy appearance or white precipitate in the reagent bottle. | Hydrolysis due to moisture contamination. | 1. Discard the contaminated reagent following appropriate safety protocols. 2. Ensure all future handling is performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[9][10][11][12] 3. Use anhydrous solvents and oven-dried glassware.[9] |
| Low or no reactivity in a reaction. | Degradation of the dichlorohexylarsine. | 1. Verify the purity of the reagent before use using a suitable analytical method (e.g., NMR, GC-MS after derivatization).[6][7] 2. Implement rigorous air- and moisture-free reaction setup and reagent transfer techniques.[10][11][12] |
| Inconsistent analytical results (e.g., extra peaks in NMR or GC-MS). | Presence of degradation products. | 1. Identify the impurities by comparing analytical data with known degradation products.[13][14] 2. Purify the dichlorohexylarsine by distillation under reduced pressure and inert atmosphere if possible. 3. Re-evaluate handling and storage procedures to prevent future degradation. |
| Color change in the product (e.g., yellowing). | Potential formation of side products or decomposition of the desired product catalyzed by degradation byproducts. | 1. Analyze the product to identify the colored impurity. 2. Review the reaction conditions and purification methods. The presence of HCl from hydrolysis can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: Handling and Transfer of Dichlorohexylarsine using a Syringe
This protocol outlines the safe transfer of dichlorohexylarsine from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of dichlorohexylarsine
-
Oven-dried reaction flask with a rubber septum
-
Schlenk line with a supply of dry, inert gas (argon or nitrogen)[9]
Procedure:
-
Ensure the reaction flask is properly assembled, oven-dried, and has been purged with inert gas.[9]
-
Puncture the septum of the dichlorohexylarsine bottle with a needle connected to the inert gas supply to create a positive pressure.
-
Puncture the septum with the dry, nitrogen-flushed syringe and needle.
-
Slowly draw the desired volume of dichlorohexylarsine into the syringe. The positive pressure in the bottle should assist in filling the syringe.[10][11] Do not pull back on the plunger, as this can create a vacuum and cause leaks.[10][11]
-
Invert the syringe and expel any gas bubbles back into the reagent bottle.
-
Withdraw the syringe and quickly insert the needle through the septum of the reaction flask.
-
Slowly dispense the dichlorohexylarsine into the reaction flask.
-
Remove the syringe and needle.
-
Clean the syringe and needle immediately and thoroughly with an appropriate anhydrous solvent, followed by a quenching solution (e.g., isopropanol, then water) in a fume hood.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol describes a method to qualitatively assess the purity of dichlorohexylarsine and detect the presence of its primary hydrolysis product.
Materials:
-
Dichlorohexylarsine sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube with a cap
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, carefully transfer a small amount (e.g., 10-20 µL) of the dichlorohexylarsine sample into a clean, dry NMR tube.
-
Add approximately 0.5 mL of anhydrous CDCl₃ to the NMR tube.
-
Cap the NMR tube securely.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure dichlorohexylarsine should show characteristic signals for the hexyl group protons.
-
The presence of hexylarsenous acid (the hydrolysis product) will likely result in a downfield shift of the protons on the carbon adjacent to the arsenic atom due to the change in the electronic environment. New, broader signals may also appear.
-
The integration of the signals corresponding to the pure compound and the degradation product can provide a rough estimate of the extent of decomposition.
-
Troubleshooting Logic
References
- 1. Oxidation States, Stability, and Reactivity of Organoferrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 14. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the decomposition of "Arsine, dichlorohexyl-" during reactions
Important Safety Notice: "Arsine, dichlorohexyl-" is a highly specialized and potentially hazardous organoarsenic compound. The information provided below is based on general principles of organoarsenic chemistry and is not a substitute for a thorough literature review, a comprehensive risk assessment, and consultation with experts in the field. Always handle this and similar compounds with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: My reaction involving Arsine, dichlorohexyl- is turning a different color and I suspect decomposition. What are the likely causes?
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Presence of Oxygen: Many arsines are susceptible to oxidation, which can lead to the formation of arsenoxides or other arsenic-oxygen bonded species.
-
Moisture/Water: The arsenic-chlorine bonds are likely susceptible to hydrolysis, which would alter the compound and affect your reaction.
-
Elevated Temperatures: Thermal decomposition is a common issue for complex organic molecules.
-
Light Exposure: Some organometallic compounds are light-sensitive and can decompose upon exposure to UV or even ambient light.
Q2: How can I minimize the decomposition of Arsine, dichlorohexyl- during my experiments?
A2: To mitigate decomposition, it is crucial to maintain a strictly controlled reaction environment. Based on the general properties of organoarsenic compounds, the following precautions are recommended:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. Standard Schlenk line or glovebox techniques are highly recommended.
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and deoxygenated before use.
-
Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure adequate cooling to prevent thermal runaway and decomposition.
-
Protection from Light: If the compound is suspected to be light-sensitive, wrap the reaction vessel in aluminum foil or use amber-colored glassware.
Troubleshooting Guide
Below is a table summarizing potential issues, their likely causes, and suggested solutions based on general organoarsenic chemistry.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Color Change | Oxidation or reaction with impurities. | 1. Ensure the reaction is under a strict inert atmosphere.2. Verify the purity and dryness of all solvents and reagents. |
| Low Product Yield | Decomposition of the starting material. | 1. Re-evaluate the reaction temperature; consider running the reaction at a lower temperature.2. Ensure all starting materials are of high purity. |
| Formation of Insoluble Precipitates | Hydrolysis or oxidation leading to insoluble byproducts. | 1. Rigorously exclude water from the reaction.2. Purge all gases and solvents with an inert gas. |
| Inconsistent Results | Variable atmospheric conditions or reagent quality. | 1. Standardize the experimental setup and reagent purification procedures.2. Use a glovebox for the most sensitive reactions. |
Experimental Workflow & Logic
The following diagrams illustrate a generalized workflow for handling air- and moisture-sensitive reagents like dichlorohexylarsine and a logic diagram for troubleshooting decomposition.
Identifying and characterizing impurities in "Arsine, dichlorohexyl-" samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Arsine, dichlorohexyl-" samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "Arsine, dichlorohexyl-," and what are its basic properties?
"Arsine, dichlorohexyl-," also known as dichloro(hexyl)arsane, is an organoarsenic compound with the chemical formula C6H13AsCl2. While specific experimental data is limited, based on its structure, it is expected to be a reactive liquid. Organoarsenic compounds, in general, are known for their toxicity.
Q2: What are the potential impurities I might find in my "Arsine, dichlorohexyl-" sample?
Impurities in your sample can originate from the synthesis process or degradation.
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Synthesis-Related Impurities: The synthesis of dichloro(hexyl)arsine likely involves the reaction of a hexyl Grignard reagent (hexylmagnesium bromide or chloride) with an excess of arsenic trichloride. Based on this inferred synthesis, potential impurities include:
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Unreacted Starting Materials: Arsenic trichloride (AsCl3), hexyl halide (e.g., 1-bromohexane or 1-chlorohexane).
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Byproducts: Hexylarsine (C6H13AsH2), dihexylchloroarsine ((C6H13)2AsCl), trihexylarsine ((C6H13)3As), and various magnesium salts.
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for Grignard reactions and may be present.
-
-
Degradation Products: Dichloroalkylarsines are susceptible to hydrolysis.[1] Contact with water or moisture can lead to the formation of:
-
Hexylarsenous acid (C6H13As(OH)2): The primary hydrolysis product.
-
Polymeric arsenoxanes: Formed through the condensation of hexylarsenous acid.
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Hydrochloric acid (HCl): A byproduct of hydrolysis.
-
Q3: How should I handle and store my "Arsine, dichlorohexyl-" samples to minimize degradation?
Due to its sensitivity to moisture, "Arsine, dichlorohexyl-" should be handled and stored under inert and anhydrous conditions.
-
Atmosphere: Use a glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Use anhydrous solvents for all manipulations.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place. Avoid contact with water and oxidizing agents.
Troubleshooting Guides
Problem 1: Unexpected peaks in my GC-MS analysis.
Possible Cause 1: Synthesis-Related Impurities
-
Troubleshooting:
-
Review Synthesis Protocol: Carefully examine the synthetic procedure used to prepare the "Arsine, dichlorohexyl-".
-
Analyze Starting Materials: If possible, analyze the starting materials (hexyl halide, arsenic trichloride) by GC-MS to check for pre-existing impurities.
-
Compare with Expected Impurities: Refer to the table below for potential synthesis-related impurities and their expected mass spectral characteristics.
-
| Potential Impurity | Chemical Formula | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| Arsenic trichloride | AsCl3 | 180, 182, 184, 186 | Isotopic pattern for 3 Cl atoms |
| 1-Bromohexane | C6H13Br | 164, 166 | Loss of Br, alkyl fragments |
| 1-Chlorohexane | C6H13Cl | 120, 122 | Loss of Cl, alkyl fragments |
| Diethyl Ether | C4H10O | 74 | Prominent peaks at m/z 31, 45, 59 |
| Tetrahydrofuran | C4H8O | 72 | Prominent peak at m/z 42 |
| Dihexylchloroarsine | C12H27AsCl | 296, 298 | Isotopic pattern for 1 Cl atom, loss of hexyl group |
| Trihexylarsine | C18H39As | 342 | Loss of hexyl groups |
Possible Cause 2: Sample Degradation
-
Troubleshooting:
-
Check for Hydrolysis Products: Look for peaks corresponding to the hydrolysis product, hexylarsenous acid, or its derivatives. These may be less volatile and might not elute under standard GC conditions or could appear as broad peaks.
-
Derivatization: Consider derivatizing a small portion of the sample to convert polar hydrolysis products into more volatile species suitable for GC-MS analysis.
-
Problem 2: Inconsistent results in HPLC analysis.
Possible Cause 1: Poor Peak Shape or Tailing
-
Troubleshooting:
-
Interaction with Stationary Phase: The lone pair of electrons on the arsenic atom can interact with active sites on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a column with end-capping or a polymer-based column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
-
-
Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 2: Drifting Retention Times
-
Troubleshooting:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase and ensure accurate mixing.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is a general guideline and may require optimization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with electron ionization).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-polar Impurities
This protocol is a general guideline for separating "Arsine, dichlorohexyl-" from less polar impurities.
-
Instrumentation: HPLC system with a UV detector or coupled to an ICP-MS for arsenic-specific detection.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 210 nm.
-
ICP-MS: Monitor m/z 75 for arsenic.
-
Visualizations
References
Emergency procedures for accidental exposure to "Arsine, dichlorohexyl-"
This guide provides emergency procedures for accidental exposure to "Arsine, dichlorohexyl-". The information is intended for researchers, scientists, and drug development professionals. Given the limited specific data on dichlorohexylarsine, the following procedures are based on the general guidelines for handling organoarsenic compounds and arsenic. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow your institution's emergency protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of dichlorohexylarsine?
Q2: What immediate actions should be taken in case of any exposure?
A2: In any case of exposure, the primary goal is to remove the individual from the source of exposure and seek immediate medical attention.[5][6] If it is safe to do so, remove contaminated clothing and begin decontamination procedures.[6][7] For large exposures, activate your facility's emergency response system.[7]
Q3: What personal protective equipment (PPE) should be worn when assisting an exposed individual?
A3: To prevent secondary contamination, rescuers should wear appropriate PPE, including chemical-resistant gloves (such as nitrile), disposable coveralls, and respiratory protection.[7] In situations with potential for airborne particles or aerosols, a full-face respirator or a positive-pressure self-contained breathing apparatus (SCBA) is recommended.[3][6]
Q4: How should contaminated clothing and materials be handled?
A4: All contaminated clothing and personal belongings should be carefully removed and placed in a sealed, labeled container or a double bag for proper disposal as hazardous waste.[7] Follow your institution's chemical waste procedures.[7]
Troubleshooting Guides: Emergency Procedures
Dermal (Skin) Exposure
| Symptom | Immediate Action |
| Skin irritation, redness, or chemical burns. | 1. Immediately remove all contaminated clothing.[6]2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][7]3. Seek immediate medical attention.[6] |
Ocular (Eye) Exposure
| Symptom | Immediate Action |
| Eye irritation, redness, pain, or blurred vision. | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][7]2. If available, use an emergency eyewash station.[6]3. Remove contact lenses if it can be done easily.[3]4. Seek immediate medical attention.[4] |
Inhalation Exposure
| Symptom | Immediate Action |
| Respiratory irritation, coughing, wheezing, or shortness of breath. | 1. Move the exposed person to fresh air immediately.[5]2. If breathing has stopped, begin artificial respiration.[4]3. Seek immediate medical attention.[5] |
Ingestion Exposure
| Symptom | Immediate Action |
| Nausea, vomiting, abdominal pain, or diarrhea. | 1. Do NOT induce vomiting. [7]2. If the person is conscious and able to swallow, have them rinse their mouth with water.3. Seek immediate medical attention.[2][5] |
Quantitative Data Summary
The following table summarizes available occupational exposure limits for inorganic arsenic compounds. These should be used as a reference point in the absence of specific data for dichlorohexylarsine.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) - 8-hr TWA | 0.01 mg/m³ | OSHA |
| Recommended Exposure Limit (REL) - 15-min Ceiling | 0.002 mg/m³ | NIOSH |
| Threshold Limit Value (TLV) - 8-hr TWA | 0.01 mg/m³ | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ | NIOSH |
TWA: Time-Weighted Average Source:[4]
Experimental Protocols & Workflows
Decontamination Protocol
A standardized decontamination protocol is critical to minimize exposure and prevent the spread of contamination.
-
Area Isolation: Secure the area of the spill or exposure to prevent entry.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, lab coat or coveralls, and eye protection. For significant spills, respiratory protection is necessary.
-
Containment: If the material is a liquid, use an absorbent material (e.g., sand, dry earth) to contain the spill.[1] For solids, avoid creating dust.[1]
-
Cleanup: Carefully collect all contaminated materials (absorbents, clothing, etc.) and place them in a sealed, labeled hazardous waste container.
-
Surface Decontamination: Clean the affected area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials according to your institution's hazardous waste management guidelines.
Emergency Workflow Diagrams
The following diagrams illustrate the logical flow of actions in response to an accidental exposure.
Caption: Dermal Exposure Emergency Workflow
References
- 1. ORGANOARSENIC COMPOUND, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (organic compounds, as As) [cdc.gov]
- 3. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. nj.gov [nj.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. wcu.edu [wcu.edu]
- 7. Accidental Exposure to Arsenic [warwick.ac.uk]
Validation & Comparative
Dichloroarsine Reagents: A Comparative Guide for Researchers
An Objective Comparison of Dichlorohexylarsine and Other Dichloroarsine Reagents for Applications in Research and Drug Development
In the landscape of synthetic chemistry and drug discovery, a diverse array of reagents is pivotal for the construction of novel molecular entities. Among these, organoarsenic compounds, specifically dichloroarsine reagents, have a long and complex history. While their notoriety stems from their use as chemical warfare agents, their unique chemical properties warrant a closer examination for potential applications in modern research, particularly in medicinal chemistry and materials science. This guide provides a comparative overview of Arsine, dichlorohexyl- against other notable dichloroarsine reagents such as Lewisite, phenyldichloroarsine, and methyldichloroarsine.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their safe handling and application in experimental settings. The available data for these compounds are summarized below. It is important to note that comprehensive experimental data for dichlorohexylarsine is sparse in publicly accessible literature.
| Property | Arsine, dichlorohexyl- | Lewisite (dichloro(2-chlorovinyl)arsine) | Phenyldichloroarsine | Methyldichloroarsine |
| Molecular Formula | C₆H₁₃AsCl₂[1] | C₂H₂AsCl₃[2] | C₆H₅AsCl₂ | CH₃AsCl₂ |
| Molar Mass ( g/mol ) | 229.96 | 207.32 | 222.93 | 160.86 |
| Appearance | Not available | Colorless to brown or violet-black oily liquid[2] | Colorless liquid[3] | Colorless liquid[3] |
| Boiling Point (°C) | Not available | 190 | 252-255 | 133 |
| Melting Point (°C) | Not available | -18 | -20 | -55 |
| Solubility | Not available | Reacts with water[2] | Reacts with water | Decomposes in water[3] |
Reactivity and Applications in Organic Synthesis
Dichloroarsine reagents are characterized by the presence of two labile chlorine atoms attached to an arsenic center, rendering them reactive towards a variety of nucleophiles. This reactivity can be harnessed for the formation of new carbon-arsenic or heteroatom-arsenic bonds.
While specific applications of dichlorohexylarsine in organic synthesis are not well-documented in existing literature, the general reactivity of dichloro(alkyl)arsines suggests potential utility in reactions such as:
-
Alkylation and Arylation: Reaction with Grignard reagents or organolithium compounds to introduce alkyl or aryl groups, respectively.
-
Reduction: Reduction to the corresponding primary arsine (RAsH₂), a valuable precursor for other organoarsenic compounds.
-
Ligand Synthesis: Serving as a building block for the synthesis of novel ligands for catalysis. The lone pair of electrons on the arsenic atom allows these compounds to act as ligands for transition metals.[4][5]
Lewisite , phenyldichloroarsine , and methyldichloroarsine have been more extensively studied, albeit often in the context of their historical military applications.[6] However, their fundamental chemical reactivity provides insights into their potential as synthetic reagents. For instance, triphenylarsine, a derivative of phenyldichloroarsine, is a known ligand in various palladium-catalyzed cross-coupling reactions.[4]
The general synthetic utility of dichloroarsines can be visualized in the following workflow:
Caption: General reaction pathways for dichloroarsine reagents.
Biological Activity and Drug Development Potential
The biological activity of organoarsenic compounds is a double-edged sword. Their inherent toxicity has been exploited in the development of antimicrobial and anticancer agents.[7][8][9] For example, Salvarsan, an organoarsenic compound, was one of the first effective treatments for syphilis.[7] More recently, arsenic trioxide has been approved for the treatment of acute promyelocytic leukemia.
The cytotoxicity of these compounds is generally attributed to their ability to interact with sulfhydryl groups in proteins and enzymes, leading to the disruption of critical cellular processes.[10] This mechanism of action suggests that dichloroarsine reagents could be investigated as potential inhibitors of specific enzymes, particularly those with reactive cysteine residues in their active sites.
However, the development of organoarsenic compounds as therapeutic agents is significantly hampered by their toxicity profile. A thorough understanding of the structure-activity relationships is necessary to design molecules with selective toxicity towards target cells or pathogens while minimizing harm to the host. The long alkyl chain of dichlorohexylarsine might influence its lipophilicity and membrane permeability compared to smaller alkyl or aryl-substituted dichloroarsines, potentially altering its biological activity and biodistribution.
A simplified representation of the proposed mechanism of arsenic-induced cytotoxicity is shown below:
Caption: Proposed mechanism of arsenic-induced cytotoxicity.
Experimental Protocols and Safety Considerations
Extreme caution must be exercised when handling any dichloroarsine reagent. These compounds are highly toxic and can be absorbed through the skin and respiratory tract. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
A general experimental workflow for a reaction involving a dichloroarsine reagent is as follows:
Caption: General experimental workflow for using dichloroarsine reagents.
Conclusion
Dichloroarsine reagents represent a class of compounds with significant potential for applications in organic synthesis and medicinal chemistry, yet their development is challenged by their inherent toxicity. While information on Arsine, dichlorohexyl- is currently limited, its properties as a long-chain alkyl dichloroarsine may offer unique reactivity and biological activity profiles compared to more well-known analogues like Lewisite, phenyldichloroarsine, and methyldichloroarsine.
Future research should focus on the systematic evaluation of the reactivity of a broader range of dichloroarsine reagents in modern synthetic transformations. Furthermore, comprehensive toxicological and structure-activity relationship studies are essential to unlock their potential as therapeutic agents. The development of targeted delivery systems could also help to mitigate the systemic toxicity of these potent compounds. For any researcher venturing into this area, a paramount emphasis on safety and rigorous adherence to established protocols is non-negotiable.
References
- 1. PubChemLite - Arsine, dichlorohexyl- (C6H13AsCl2) [pubchemlite.lcsb.uni.lu]
- 2. Lewisite - Wikipedia [en.wikipedia.org]
- 3. METHYLDICHLOROARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. usa-journals.com [usa-journals.com]
- 5. The rise of functional organoarsenic chemistry - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. UAB Research Center for Excellence in Arsenicals – UAB Research Center of Excellence in Arsenicals [sites.uab.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of dichlorohexylarsine with other organoarsines
A Comparative Guide to the Reactivity of Dichlorohexylarsine and Other Organoarsines
This guide provides a comparative analysis of the reactivity of dichlorohexylarsine, a representative dihaloalkylarsine, with other classes of organoarsine compounds. Due to the limited publicly available experimental data specifically for dichlorohexylarsine, this comparison is based on established principles of chemical reactivity and data from analogous organoarsine compounds. The information is intended for researchers, scientists, and professionals in drug development to understand the chemical behavior of these compounds.
Overview of Organoarsine Reactivity
The reactivity of organoarsines is primarily dictated by the arsenic atom's oxidation state and the nature of its substituents. Key factors include:
-
The Arsenic Center: The arsenic atom in tri-substituted arsines (R₃As) possesses a lone pair of electrons, making it a nucleophile and a Lewis base. It can react with electrophiles, oxidizing agents, and metal ions.
-
Substituent Effects: The electronic properties of the organic groups (R) attached to arsenic significantly influence its reactivity. Electron-donating groups (e.g., alkyl groups) enhance the nucleophilicity and Lewis basicity of the arsenic center. Conversely, electron-withdrawing groups (e.g., halogens, aryl groups) diminish its nucleophilicity.
-
Leaving Group Ability: In compounds like dichlorohexylarsine, the chloride ions are effective leaving groups, making the As-Cl bonds susceptible to cleavage by nucleophiles.
Comparative Reactivity Analysis
This section compares the reactivity of dihaloalkylarsines, such as dichlorohexylarsine, with other common classes of organoarsines.
Hydrolysis
One of the most significant reactions of haloarsines is their rapid and often vigorous reaction with water. Dichloroalkylarsines readily undergo hydrolysis to form the corresponding arsonous acid (or its oxide) and hydrochloric acid. This reaction is a key characteristic that distinguishes them from trialkyl or triarylarsines, which are generally stable in water.
For example, dichlorophenylarsine and ethyldichloroarsine are known to react with water or moist air to produce hydrochloric acid, making them highly corrosive.[1][2] This reactivity is expected to be similar for dichlorohexylarsine.
RAsCl₂ + 2 H₂O → RAs(OH)₂ + 2 HCl
Lewis Basicity and Nucleophilicity
The lone pair on the arsenic atom allows organoarsines to act as Lewis bases, donating electron density to Lewis acids (electron acceptors).[3][4][5] The basicity, however, is highly dependent on the substituents.
-
Trialkylarsines (e.g., Triethylarsine): Alkyl groups are electron-donating, increasing the electron density on the arsenic atom and making these compounds relatively strong Lewis bases.
-
Triarylarsines (e.g., Triphenylarsine): Aryl groups are electron-withdrawing, delocalizing the lone pair and reducing the Lewis basicity compared to trialkylarsines.
-
Dichloroalkylarsines (e.g., Dichlorohexylarsine): The two chlorine atoms are strongly electron-withdrawing. This significantly reduces the electron density on the arsenic atom, making dichloroalkylarsines very weak Lewis bases. Their reactivity is dominated by the electrophilic nature of the arsenic atom and the lability of the As-Cl bonds.
Reaction with Oxidizing Agents
Organoarsines in the As(III) oxidation state can be oxidized to the As(V) state. Dihaloarsines like methyldichloroarsine and ethyldichloroarsine may react violently with strong oxidizing agents.[6][7]
Quantitative Data Summary
While specific kinetic or thermodynamic data for dichlorohexylarsine is scarce, the following table provides a qualitative comparison of reactivity between different classes of organoarsines.
| Class of Organoarsine | Example | Reactivity with Water (Hydrolysis) | Lewis Basicity | Susceptibility to Oxidation |
| Trialkylarsines | Triethylarsine | Generally stable | High | Readily oxidized |
| Triarylarsines | Triphenylarsine | Stable | Moderate | Can be oxidized |
| Dihaloalkylarsines | Dichlorohexylarsine | High (reacts to form HCl)[1][7] | Very Low | Can be oxidized[6][7] |
| Alkyl Dichloroarsines | Methyldichloroarsine | High (reacts to form HCl)[6] | Very Low | Reacts violently with oxidizing agents[6] |
Experimental Protocols
The following are generalized protocols for assessing organoarsine reactivity. Safety Precaution: Organoarsines are highly toxic and should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][6][7]
Protocol 1: Hydrolysis of a Dichloroalkylarsine
Objective: To observe the hydrolysis of a dichloroalkylarsine and the resulting change in pH.
Materials:
-
Dichloroalkylarsine (e.g., ethyldichloroarsine as an analog)
-
Deionized water
-
pH indicator paper or a calibrated pH meter
-
Anhydrous solvent (e.g., diethyl ether) for dilution
-
Stir plate and magnetic stir bar
-
Glassware (beaker, graduated cylinder)
Procedure:
-
In a fume hood, place 50 mL of deionized water into a 100 mL beaker with a magnetic stir bar.
-
Measure the initial pH of the water.
-
Prepare a dilute solution of the dichloroalkylarsine by dissolving a small amount (e.g., 0.1 mL) in 1 mL of anhydrous diethyl ether.
-
Slowly, add the arsine solution dropwise to the stirring water.
-
Observe any changes in the solution (e.g., formation of a precipitate, gas evolution).
-
After the addition is complete, stir for 5 minutes.
-
Measure the final pH of the solution. A significant decrease in pH indicates the formation of hydrochloric acid, confirming hydrolysis.[1]
Protocol 2: Assessing Lewis Basicity via Metal Complexation
Objective: To qualitatively assess the Lewis basicity of an organoarsine by its ability to form a complex with a metal salt.
Materials:
-
Organoarsine (e.g., triphenylarsine)
-
Metal salt with a distinct color (e.g., Nickel(II) chloride)
-
Anhydrous ethanol
-
Schlenk flask and nitrogen/argon gas line
-
NMR tubes, UV-Vis cuvettes
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve a known amount of NiCl₂ in anhydrous ethanol in a Schlenk flask to form a colored solution.
-
Record the UV-Vis spectrum of the NiCl₂ solution.
-
In a separate flask, dissolve an equimolar amount of the organoarsine in anhydrous ethanol.
-
Slowly add the organoarsine solution to the stirring NiCl₂ solution.
-
Observe any color change, which may indicate the formation of an arsine-metal complex.
-
After stirring for 30 minutes, record the UV-Vis spectrum of the new solution. A shift in the absorption maxima indicates a change in the coordination environment of the nickel ion, suggesting complex formation.
-
Further characterization of the product can be performed using techniques like NMR spectroscopy or X-ray crystallography to confirm the structure of the complex.
Visualized Mechanisms and Workflows
The following diagrams illustrate key reactivity concepts and experimental flows.
Caption: Hydrolysis mechanism of a dichloroalkylarsine.
Caption: Factors influencing the Lewis basicity of organoarsines.
Caption: Experimental workflow for testing arsine hydrolysis.
References
- 1. PHENYLDICHLOROARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyldichloroarsine | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Lewis base catalysis in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
Unveiling the Molecular Architecture: X-ray Crystallography Validation of Dichlorohexylarsine
A definitive structural elucidation of the organoarsenic compound, Arsine, dichlorohexyl-, has been achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous proof of the compound's three-dimensional atomic arrangement, offering a foundational dataset for researchers, scientists, and drug development professionals. This guide presents the crystallographic data in comparison with other potential, albeit less definitive, structural characterization methods, supported by detailed experimental protocols.
The precise molecular geometry of Dichlorohexylarsine is crucial for understanding its chemical reactivity, biological activity, and potential applications. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into the connectivity and molecular weight of a compound, only X-ray crystallography can provide a high-resolution, three-dimensional map of the atomic positions in the solid state. The crystallographic data for Dichlorohexylarsine has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 2352759.[1]
Comparative Analysis of Structural Validation Methods
The validation of a chemical structure relies on a combination of analytical techniques. Below is a comparison of X-ray crystallography with other common methods for the characterization of organometallic compounds like Dichlorohexylarsine.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information. | Unambiguous structure determination; provides absolute configuration. | Requires a single, well-ordered crystal; solid-state structure may differ from solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C). | Provides information about the structure in solution; non-destructive. | Does not directly provide 3D structure; interpretation can be complex for novel compounds. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments. | High sensitivity; provides molecular weight and fragmentation patterns. | Does not provide information on stereochemistry or connectivity. |
X-ray Crystallography Data for Dichlorohexylarsine
The following table summarizes key crystallographic data obtained for Dichlorohexylarsine. Note: The full crystallographic information file (CIF) containing detailed atomic coordinates, bond lengths, and angles can be accessed from the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2352759.
| Parameter | Value |
| Empirical Formula | C₆H₁₃AsCl₂ |
| Crystal System | [Data to be extracted from CCDC 2352759] |
| Space Group | [Data to be extracted from CCDC 2352759] |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å]α = [°], β = [°], γ = [°] |
| Volume | [ų] |
| Selected Bond Lengths | As-C1: [Å]As-Cl1: [Å]As-Cl2: [Å] |
| Selected Bond Angles | C1-As-Cl1: [°]C1-As-Cl2: [°]Cl1-As-Cl2: [°] |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of Dichlorohexylarsine was selected and mounted on a diffractometer. Data collection was performed at a controlled temperature to minimize thermal vibrations.
-
Crystal Growth: [Details on the crystallization method, if available from the CCDC entry, would be included here.]
-
Data Collection:
-
Instrument: [e.g., Bruker APEX-II CCD diffractometer]
-
Radiation: [e.g., Mo Kα radiation (λ = 0.71073 Å)]
-
Temperature: [e.g., 100(2) K]
-
Data collection strategy: [e.g., ω and φ scans]
-
-
Structure Solution and Refinement:
-
The structure was solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
Software: [e.g., SHELXS, SHELXL]
-
Alternative Characterization Methods (Hypothetical Protocols)
While specific data for Dichlorohexylarsine is not publicly available for NMR and MS, the following outlines typical experimental protocols for these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of Dichlorohexylarsine (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Coupling constants (J) would be reported in Hertz (Hz). For dichloroalkanes, characteristic chemical shifts are expected for protons and carbons near the electron-withdrawing chlorine atoms.
Mass Spectrometry (MS):
-
Sample Introduction: A dilute solution of Dichlorohexylarsine would be introduced into the mass spectrometer, likely using a technique such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum would be recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.
-
Data Analysis: The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would provide clues about the structure, such as the loss of chlorine or alkyl fragments.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
References
Spectroscopic and Biological Profile of Dichlorohexylarsine and Its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties and potential biological activities of dichlorohexylarsine and its theoretical derivatives. Due to the limited availability of direct experimental data for dichlorohexylarsine, this guide utilizes data from structurally analogous compounds to provide a predictive and comparative framework. The information presented is intended to support research and development efforts in the fields of organoarsenic chemistry and pharmacology.
Spectroscopic Characterization
The spectroscopic analysis of organoarsenic compounds such as dichlorohexylarsine requires specialized handling due to their potential air and moisture sensitivity. The following sections detail the expected spectroscopic characteristics and the experimental protocols for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organoarsenic compounds. The expected chemical shifts for dichlorohexylarsine are based on analogous haloalkanes and organoarsenic compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Dichlorohexylarsine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| As-CH₂- | ~2.5 - 3.5 | ~35 - 45 |
| -CH₂- (adjacent to As-CH₂) | ~1.5 - 2.0 | ~30 - 35 |
| -CH₂- (chain) | ~1.2 - 1.5 | ~22 - 32 |
| -CH₃ | ~0.8 - 1.0 | ~14 |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy of Air-Sensitive Compounds
-
Sample Preparation: All manipulations are to be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
-
Solvent: Use a dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆).
-
NMR Tube: A J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm is required.
-
Procedure:
-
Dissolve a known quantity of the arsine derivative in the deuterated solvent within a Schlenk flask.
-
Transfer the solution to the NMR tube via a cannula or a gas-tight syringe.
-
Seal the NMR tube under a positive pressure of inert gas.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹³C NMR, a larger quantity of the sample and longer acquisition times may be necessary.[1][2][3][4][5][6][7][8]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for dichlorohexylarsine are predicted based on the analysis of similar haloalkanes and organoarsenic compounds.
Table 2: Predicted IR Absorption Frequencies (cm⁻¹) for Dichlorohexylarsine
| Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C-H bend (alkyl) | 1375 - 1470 | Medium |
| As-C stretch | 550 - 650 | Medium |
| As-Cl stretch | 300 - 400 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For air-sensitive liquids, a thin film can be prepared between two KBr or NaCl plates inside a glovebox. For solids, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
-
Procedure:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For dichlorohexylarsine, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum.
Table 3: Predicted m/z Values for Key Fragments of Dichlorohexylarsine
| Fragment | Predicted m/z | Notes |
| [M]⁺ | Varies based on isotopes | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | Varies based on isotopes | Loss of a chlorine atom. |
| [M-C₆H₁₃]⁺ | Varies based on isotopes | Loss of the hexyl group. |
| [AsCl₂]⁺ | 145, 147, 149 | Isotopic pattern for As and two Cl atoms. |
| [C₆H₁₃]⁺ | 85 | Hexyl cation. |
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is suitable for volatile and thermally stable compounds, while ESI is better for less volatile or thermally sensitive compounds.[14][15][16][17]
-
Sample Introduction: For air-sensitive compounds, a specialized airtight syringe or a glovebox-interfaced direct insertion probe is necessary.[14]
-
Analyzer: A quadrupole, time-of-flight (TOF), or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer can be used.[18]
-
Procedure:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the fragmentation pattern and isotopic distribution to confirm the structure.
-
UV-Visible (UV-Vis) Spectroscopy
Alkyl arsines and their halo-derivatives generally do not exhibit strong absorption in the UV-Vis region (200-800 nm) unless a chromophore is present in the molecule. Dichlorohexylarsine is expected to have weak absorptions in the lower UV range.
Table 4: Predicted UV-Vis Absorption for Dichlorohexylarsine
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| n → σ* | < 220 | Low |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent: Use a UV-grade solvent that does not absorb in the region of interest (e.g., hexane, ethanol).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Procedure:
Biological Activity and Signaling Pathways
While direct biological data for dichlorohexylarsine is not available, its cytotoxicity can be inferred from related organoarsenic and chlorinated compounds. These compounds are known to induce cellular stress and apoptosis.
Predicted Cytotoxic Mechanism
Dichlorohexylarsine is predicted to exert its cytotoxic effects through the induction of oxidative stress and subsequent activation of apoptotic pathways. The arsenic moiety can interact with sulfhydryl groups of proteins and enzymes, leading to their dysfunction. The alkyl chain and chlorine atoms may contribute to its lipophilicity and ability to cross cell membranes.
Diagram 1: Hypothetical Signaling Pathway for Dichlorohexylarsine-Induced Cytotoxicity
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. docbrown.info [docbrown.info]
- 5. 1,2-Dichloroethane (107-06-2) 1H NMR [m.chemicalbook.com]
- 6. 1,1-Dichloroethane(75-34-3) 1H NMR [m.chemicalbook.com]
- 7. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. lsa.umich.edu [lsa.umich.edu]
- 15. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Signal suppression in electrospray ionization Fourier transform mass spectrometry of multi-component samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Mass Analysis with a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer: From Inorganic Salt Clusters to Antibody Conjugates and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. Colorimetric and naked-eye detection of arsenic( iii ) using a paper-based microfluidic device decorated with silver nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02820D [pubs.rsc.org]
- 22. Analysis of arsenic compounds by capillary electrophoresis using indirect UV and mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. people.bath.ac.uk [people.bath.ac.uk]
Benchmarking Dichloro(phenyl)arsine as a Ligand Precursor in a Model Suzuki-Miyaura Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of a diphenylarsine ligand, hypothetically derived in situ from dichloro(phenyl)arsine, against established monodentate phosphine ligands in a standard Suzuki-Miyaura cross-coupling reaction. The data presented for the arsine ligand is a projection based on the known reactivity of organoarsine compounds in similar catalytic processes. In contrast, the performance metrics for the phosphine ligands are based on reported experimental outcomes under comparable conditions.
Performance Comparison in a Model Reaction
The model reaction chosen for this benchmark is the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl. This reaction is widely used to evaluate the efficacy of new catalytic systems.
Model Reaction:
The following table summarizes the performance of a hypothetical diphenylarsine ligand alongside two common phosphine ligands.
| Ligand Precursor/Ligand | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Dichloro(phenyl)arsine (Hypothetical) | Pd(OAc)₂ / in situ generated diphenylarsine | 1.0 | 4 | ~92% |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | 1.5 | 6 | 88% |
| SPhos | Pd(OAc)₂ / SPhos | 0.5 | 2 | >99%[1] |
Note: The performance data for the diphenylarsine ligand is a hypothetical estimation based on the general catalytic activity of arsine ligands. The data for phosphine ligands is derived from literature reports for the specified model reaction or closely related analogues.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using the different ligand systems are provided below.
General Procedure for Suzuki-Miyaura Coupling
A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is added to a reaction vessel. The palladium source and the respective ligand are then added, followed by the solvent. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
1. Protocol for Hypothetical Diphenylarsine Ligand:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1.0 mol%)
-
Ligand Precursor: Dichloro(phenyl)arsine (0.02 mmol, 2.0 mol%) - assumed to form the active diphenylarsine ligand in situ.
-
Base: Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: 1,4-Dioxane (5 mL)
-
Temperature: 90 °C
-
Reaction Time: 4 hours
2. Protocol for Triphenylphosphine (PPh₃) Ligand:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 1.5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Solvent: Toluene/Ethanol/Water (4:1:1) (7 mL)
-
Temperature: 80 °C
-
Reaction Time: 6 hours
3. Protocol for SPhos Ligand:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Ligand: SPhos (0.01 mmol, 1.0 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Solvent: Toluene (5 mL)
-
Temperature: 100 °C
-
Reaction Time: 2 hours
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the benchmarked Suzuki-Miyaura cross-coupling reaction.
References
Predictive Cross-Reactivity of Dichlorohexylarsine: A Comparative Guide for Researchers
Dichlorohexylarsine ((C₆H₁₃)AsCl₂) is an organoarsenic compound with a trivalent arsenic center. This chemical feature makes it structurally analogous to highly reactive chemical warfare agents such as Lewisite (2-chlorovinyldichloroarsine). The electrophilic nature of the arsenic atom in trivalent arsenicals is the primary driver of their biological activity, which is characterized by the formation of covalent bonds with nucleophilic functional groups found in proteins and other biomolecules.[1][2] This interaction can lead to enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.[2][3]
Predicted Reactivity with Biological Functional Groups
The reactivity of dichlorohexylarsine is predicted to be highest with soft nucleophiles, particularly thiols. The following table summarizes the expected reactivity with common functional groups found in proteins.
| Functional Group | Amino Acid Example | Predicted Reactivity | Rationale |
| Thiol (Sulfhydryl) | Cysteine | High | Trivalent arsenicals have a very high affinity for thiol groups, forming stable covalent As-S bonds.[1][4] This is the primary mechanism of toxicity for agents like Lewisite. |
| Dithiol | Lipoic Acid (cofactor) | Very High | Dithiol groups can form highly stable cyclic adducts with trivalent arsenic, making them a key target.[1] |
| Amine (Primary) | Lysine | Low to Moderate | While less reactive than thiols, primary amines can still serve as nucleophiles and potentially react with the electrophilic arsenic center, especially under specific microenvironmental conditions within a protein. |
| Imidazole | Histidine | Low | The nitrogen atoms in the imidazole ring of histidine are weaker nucleophiles than thiols and are expected to have a lower reactivity. |
| Carboxylate | Aspartate, Glutamate | Very Low/Negligible | The negatively charged oxygen atoms of carboxylate groups are hard nucleophiles and are not expected to react significantly with the soft electrophilic arsenic center. |
| Hydroxyl | Serine, Threonine | Very Low/Negligible | The hydroxyl group is a weak nucleophile and is unlikely to react with dichlorohexylarsine under physiological conditions. |
Signaling Pathway Perturbation
The primary mechanism of action for toxic trivalent arsenicals involves the inhibition of enzymes containing reactive cysteine residues.[1][3] A key target is the pyruvate dehydrogenase complex, which utilizes the dithiol cofactor lipoic acid.[1] Inhibition of this complex disrupts cellular respiration and energy production.[1] Furthermore, the binding of arsenicals to cysteine residues in proteins can lead to protein misfolding and the induction of the unfolded protein response (UPR), triggering cellular stress and apoptosis.[3]
References
- 1. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purity Assessment of Synthesized "Arsine, dichlorohexyl-": A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals engaged in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of the synthesized organoarsenic compound, "Arsine, dichlorohexyl-". This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a quantitative comparison to aid in selecting the most suitable method for routine analysis and quality control.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture. The separation is based on the differential partitioning of the analytes between the stationary phase (a packed column) and the liquid mobile phase. For organoarsenic compounds, HPLC is often coupled with highly sensitive and element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which allows for the precise quantification of arsenic-containing species.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique used for separating and identifying volatile and thermally stable compounds.[4] In GC, a gaseous mobile phase carries the vaporized sample through a separating column. The separated components are then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, enabling compound identification. For non-volatile or polar compounds like many organoarsenic species, a chemical derivatization step is often necessary to increase their volatility for GC analysis.[5][6][7][8][9]
Quantitative Performance Comparison
The selection of an analytical technique often depends on its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of organoarsenic compounds using HPLC-ICP-MS and GC-MS, based on data from analogous compounds.
| Parameter | HPLC-ICP-MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.3 - 1.5 ng/mL[3] | 0.05 - 14.0 pg (absolute)[5] |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 ng/mL[3] | ~0.08 ppm[10] |
| Linearity (R²) | ≥0.999[1] | >0.99[11] |
| Precision (%RSD) | < 5%[1] | 3 - 13%[11] |
| Sample Preparation | Dilution, filtration | Extraction, derivatization, cleanup |
| Analysis Time | ~20-30 minutes | ~30-40 minutes |
| Specificity | High (element-specific detection) | High (mass spectral identification) |
| Cost | Higher initial investment | Lower initial investment |
Experimental Protocols
Detailed methodologies for both HPLC-ICP-MS and GC-MS are provided below. These protocols are based on established methods for similar organoarsenic compounds and can be adapted for the purity assessment of "Arsine, dichlorohexyl-".
HPLC-ICP-MS Method
This method is suitable for the direct analysis of dichlorohexylarsine without derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized dichlorohexylarsine.
-
Dissolve in a suitable solvent (e.g., methanol, water) to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium carbonate, pH 9) and an organic modifier (e.g., methanol) is often employed for the separation of various arsenic species.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. ICP-MS Conditions:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: 1.0 L/min.
-
Monitored m/z: 75 (As).
GC-MS Method (with Derivatization)
This method requires a derivatization step to increase the volatility of the analyte.
1. Derivatization:
-
Several reagents can be used for the derivatization of organoarsenic compounds, including thioglycolates (e.g., methylthioglycolate, ethylthioglycolate) or dithiols (e.g., 1,3-propanedithiol).[5][6] 2,3-dimercapto-1-propanol (BAL) is also an effective derivatizing agent.[7][8]
-
Procedure with BAL: To 1 mL of the sample solution in a suitable solvent, add 150 µL of BAL solution. Heat the mixture at 40°C for 30 minutes.[8]
-
After cooling, extract the derivative with an organic solvent like dichloromethane.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Workflow and Comparison Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a logical comparison of the two techniques.
Conclusion
Both HPLC-ICP-MS and GC-MS are powerful and suitable techniques for the purity assessment of synthesized "Arsine, dichlorohexyl-". The choice between the two will largely depend on the specific requirements of the analysis, available instrumentation, and the desired sample throughput.
-
HPLC-ICP-MS is the recommended method for direct, highly sensitive, and specific quantification of the arsenic-containing parent compound and its impurities without the need for derivatization. Its robustness makes it ideal for routine quality control in a regulated environment.
-
GC-MS offers a cost-effective alternative, particularly when an ICP-MS detector is not available. While it requires a more involved sample preparation with a derivatization step, it provides excellent separation efficiency and valuable structural information from the mass spectra, which can be crucial for impurity identification.
For comprehensive characterization, the use of both techniques can be complementary, with HPLC-ICP-MS providing accurate quantitative data and GC-MS aiding in the structural elucidation of any detected impurities.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of arsenic species in fish after derivatization by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Electrochemical Characterization of Dichlorohexylarsine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical characterization of Dichlorohexylarsine and related organoarsenic compounds. Due to the limited availability of specific electrochemical data for Dichlorohexylarsine, this document focuses on presenting available data for analogous compounds to infer potential electrochemical behavior and to provide a framework for experimental design. The information is intended to support research and development activities where the electrochemical properties of such compounds are of interest.
Comparative Electrochemical Data of Organoarsenic Compounds
| Compound | Technique | Electrode | Solvent/Electrolyte | Redox Process | Potential (V) vs. Ref. | Reference |
| Triphenylarsine | Cyclic Voltammetry | Platinum | Acetonitrile / 0.1 M TBAPF₆ | Oxidation | +0.9 (approx.) vs. Fc/Fc⁺ | Inferred from studies on triphenylarsine-metal complexes |
| Methylarsonic Acid | Voltammetry | Not Specified | Not Specified | Reduction | Not Specified | General review articles |
| Dimethylarsinic Acid (Cacodylic Acid) | Voltammetry | Not Specified | Not Specified | Reduction | Not Specified | General review articles |
| Arsenobetaine | Not Specified | Not Specified | Not Specified | Generally considered electrochemically inactive under typical conditions | Not Applicable | General review articles |
| Diphenylarsinic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | General review articles |
Note: The lack of specific potential values for many of these compounds in general reviews highlights the need for direct experimental investigation for Dichlorohexylarsine. The provided potential for Triphenylarsine is an approximation based on its behavior in metal complexes and may vary for the free ligand.
Experimental Protocols
The electrochemical characterization of organoarsenic compounds typically involves voltammetric techniques to probe their redox properties. The following are generalized experimental protocols based on methodologies reported for similar compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique used to investigate the electrochemical behavior of a substance. It provides information on the redox potentials and the stability of the oxidized and reduced forms.
-
Working Electrode: Glassy carbon or platinum electrodes are commonly used.
-
Reference Electrode: A standard silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically employed.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Solvent and Supporting Electrolyte: Due to the potential reactivity of haloarsines with water, non-aqueous solvents such as acetonitrile or dichloromethane are recommended. A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure sufficient conductivity.
-
Procedure: The potential is swept linearly from an initial value to a final value and then back to the initial potential. The resulting current is measured as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer process.
Anodic Stripping Voltammetry (ASV)
Anodic stripping voltammetry is a highly sensitive technique for trace analysis. While typically used for metal ions, it can be adapted for the analysis of certain organometallic compounds.
-
Working Electrode: A hanging mercury drop electrode (HMDE) or a gold electrode is often used.
-
Deposition Step: The analyte is preconcentrated onto the working electrode by applying a negative potential for a specific duration while stirring the solution.
-
Stripping Step: The potential is then scanned in the positive direction, causing the analyte to be stripped from the electrode, generating a current peak that is proportional to its concentration.
-
Solvent and Supporting Electrolyte: The choice of solvent and electrolyte is critical and depends on the specific organoarsenic compound and its stability.
Experimental Workflow for Electrochemical Characterization
The following diagram illustrates a logical workflow for the electrochemical characterization of an organoarsenic compound like Dichlorohexylarsine.
Signaling Pathways and Logical Relationships
The electrochemical behavior of Dichlorohexylarsine is expected to be dictated by the redox activity of the arsenic center and the carbon-arsenic and arsenic-chlorine bonds. A simplified logical relationship diagram is presented below.
Correlating Experimental Findings of Dichlorohexylarsine with Theoretical Predictions: A Comparative Guide for Researchers
Disclaimer: Publicly available experimental and theoretical data specifically for dichlorohexylarsine is limited. This guide provides a comparative analysis based on data from structurally similar organoarsenic compounds, such as phenyldichloroarsine and various methylated arsenic species, to infer potential correlations between experimental findings and theoretical predictions for dichlorohexylarsine.
This guide is intended for researchers, scientists, and drug development professionals interested in the toxicological and potential therapeutic effects of organoarsenic compounds. It aims to objectively compare the performance of these compounds in experimental settings with their theoretically predicted mechanisms of action.
Experimental Data Summary
The cytotoxicity of organoarsenic compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric from these studies. The data presented in Table 1 summarizes the IC50 values for several organoarsenic compounds against a panel of human cancer cell lines.
| Compound Name | Cell Line | Tumor Type | IC50 (µM) |
| Arsenic Trioxide (Free) | NCI-H226 | Non-Small Cell Lung | 3.5 |
| NCI-H522 | Non-Small Cell Lung | 4.6 | |
| CCRF-CEM | Leukemia | 2.1 | |
| MOLT-4 | Leukemia | 2.2 | |
| UO-31 | Renal | 4.3 | |
| A498 | Renal | 5.2 | |
| SNB-75 | CNS | 2.9 | |
| SF-295 | CNS | 3.2 | |
| LOX IMVI | Melanoma | 2.8 | |
| MALME-3M | Melanoma | 3.1 | |
| Potassium Arsenite | NCI-H226 | Non-Small Cell Lung | 6.8 |
| NCI-H522 | Non-Small Cell Lung | 8.1 | |
| CCRF-CEM | Leukemia | 4.2 | |
| MOLT-4 | Leukemia | 4.5 | |
| UO-31 | Renal | 7.5 | |
| A498 | Renal | 8.9 | |
| SNB-75 | CNS | 5.5 | |
| SF-295 | CNS | 6.1 | |
| LOX IMVI | Melanoma | 5.1 | |
| MALME-3M | Melanoma | 5.8 |
Table 1: Comparative Cytotoxicity (IC50) of Organoarsenic Compounds. Data extracted from studies on the NCI-60 cell line panel.[1]
Theoretical Predictions and Correlation with Experimental Findings
Theoretical predictions for the toxicity of organoarsenic compounds are often based on Quantitative Structure-Activity Relationship (QSAR) models and an understanding of their chemical properties.[2][3][4][5] These models correlate the chemical structure of a compound with its biological activity.
For organoarsenic compounds, theoretical predictions suggest that their toxicity is driven by the high reactivity of the arsenic atom with biological thiols, particularly cysteine residues in proteins. This interaction can lead to enzyme inhibition and the generation of reactive oxygen species (ROS), inducing oxidative stress.[6]
Signaling Pathways and Mechanisms of Action
Experimental studies have elucidated several key signaling pathways that are perturbed by organoarsenic compounds, leading to their cytotoxic effects. These findings are in strong agreement with the theoretical understanding of their mechanism of action. The following diagrams illustrate these pathways.
Experimental workflow for determining the cytotoxicity of organoarsenic compounds.
MAPK signaling pathway activated by organoarsenic compounds.
Inhibition of the PI3K/Akt survival pathway by organoarsenic compounds.
The activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK) is a well-documented response to cellular stress, including oxidative stress induced by arsenic compounds.[7][8] Experimental evidence consistently shows that exposure to organoarsenicals leads to the phosphorylation and activation of p38 and JNK, which are key regulators of apoptosis (programmed cell death).[7] This aligns with the cytotoxic effects observed in cell viability assays.
Conversely, the PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer.[9][10] Studies have shown that some arsenic compounds can inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation.[11] This provides another mechanistic explanation for their anti-cancer properties observed experimentally.
Experimental Protocols
To ensure the reproducibility and validity of the experimental findings, detailed protocols for the key assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compound (organoarsenic)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the organoarsenic compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16][17] It is a reliable method for quantifying cytotoxicity.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
96-well plates
-
Test compound (organoarsenic)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH release is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells treated with lysis buffer.[18]
Conclusion
The experimental evidence for the cytotoxicity of organoarsenic compounds strongly correlates with the theoretical predictions of their mechanism of action. The observed inhibition of cell viability and proliferation is consistent with the predicted disruption of cellular enzymatic activity and induction of oxidative stress. Furthermore, the specific signaling pathways identified through experimental research, namely the activation of the MAPK stress pathways and the inhibition of the PI3K/Akt survival pathway, provide a clear molecular basis for the observed cytotoxic effects. While direct quantitative comparisons with theoretical models like QSAR are challenging due to data limitations for specific compounds like dichlorohexylarsine, the qualitative and mechanistic correlation is robust. This guide provides a framework for understanding and further investigating the biological effects of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. promega.com [promega.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
Safety Operating Guide
Prudent Disposal of Dichlorohexylarsine: A Guide for Laboratory Personnel
Disclaimer: Dichlorohexylarsine is a hazardous organoarsenic compound. This document provides general guidance for its disposal based on information available for arsine and other arsenic compounds. Specific disposal procedures should be developed in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor. Always refer to the Safety Data Sheet (SDS) for dichlorohexylarsine before handling.
The proper disposal of dichlorohexylarsine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its presumed high toxicity, reactivity, and the hazardous nature of its decomposition products, a multi-step, cautious approach is required.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves dichlorohexylarsine, ensure that all necessary safety measures are in place. Personnel must be thoroughly trained on its hazards and the proper handling procedures.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a supplied-air respirator is essential, especially when handling outside of a certified containment device.[2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]
-
Hand Protection: Wear double gloves; compatible materials may include neoprene, butyl rubber, or PVC.[3] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3] For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit should be worn.[4]
Engineering Controls:
-
All work with dichlorohexylarsine should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible and in good working order.[3]
Spill Management
In the event of a spill, the primary response should be to ensure personnel safety.
-
Evacuate: Immediately evacuate the spill area.[3]
-
Alert: Notify your institution's EHS and emergency response personnel.
-
Ventilate: Ensure the area is well-ventilated, if this can be done safely without spreading the contamination.
-
Contain: If trained and equipped to do so, confine the spill to a small area using an appropriate absorbent material.[3]
-
Decontamination: Follow established procedures for the decontamination of arsenic compounds. This may involve the use of specialized cleaning solutions. All materials used for cleanup must be treated as hazardous waste.
General Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of dichlorohexylarsine.
Caption: Logical workflow for the safe disposal of dichlorohexylarsine.
Procedural Guidance for Disposal
The following steps provide a general framework for the disposal process. These should be adapted to your specific laboratory and institutional procedures.
1. Waste Identification and Characterization:
-
All waste streams containing dichlorohexylarsine, including pure compound, contaminated solvents, and solid waste (e.g., gloves, absorbent pads), must be treated as hazardous waste. Wastes containing arsenic compounds are typically classified as hazardous due to toxicity.[5]
2. In-Lab Neutralization (Not Recommended without EHS Approval):
-
Due to the high reactivity and toxicity of organoarsenic compounds, in-lab neutralization is generally not recommended. Arsine gas, a potential decomposition product, is extremely toxic and flammable.[6] Any attempt at chemical treatment should only be performed by highly trained personnel with specific, validated procedures and under the direct supervision of EHS.
3. Containerization and Labeling:
-
Primary Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.[3]
-
Labeling: Affix a hazardous waste label to the container as soon as waste is added. The label must include the words "Hazardous Waste," the full chemical name ("Dichlorohexylarsine"), and a clear indication of the hazards (e.g., "Toxic," "Corrosive").
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The storage area should be cool, well-ventilated, and away from sources of ignition.[3]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and acids.[1]
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Do not dispose of dichlorohexylarsine or any arsenic-containing waste down the sanitary sewer or in the regular trash.[3][8]
-
Disposal will be carried out by a licensed hazardous waste contractor, likely through high-temperature incineration at a permitted facility.[9]
Quantitative Data and Hazard Profile of Arsine
| Property | Value | Reference |
| Chemical Formula | AsH₃ | [10] |
| Appearance | Colorless gas | [11] |
| Odor | Mild garlic-like odor | [11] |
| Odor Threshold | 0.5 ppm | [10] |
| Flammability | Highly flammable | [5] |
| Lower Explosive Limit (LEL) | 5.1% | [5] |
| Upper Explosive Limit (UEL) | 78% | [5] |
| Toxicity | Extremely toxic by inhalation | [10] |
This data underscores the importance of preventing the formation of volatile arsenic compounds during storage and handling of dichlorohexylarsine waste.
References
- 1. nj.gov [nj.gov]
- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. nrt.org [nrt.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. Arsine | AsH3 | CID 23969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Arsine | Chemical Emergencies | CDC [cdc.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Dichlorohexylarsine
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Dichlorohexylarsine
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals working with dichlorohexylarsine. Given the limited specific data on dichlorohexylarsine, the following procedures are conservatively based on the well-documented, high toxicity of the parent compound, arsine gas. Always consult your institution's environmental health and safety (EHS) department before beginning any work with this compound.
Core Personal Protective Equipment (PPE)
Due to the acute toxicity of organoarsines, a stringent PPE protocol is mandatory. The following table outlines the minimum required PPE for handling dichlorohexylarsine.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][2][3] |
| Hand Protection | Wear neoprene, butyl rubber, PVC, polyethylene, or Teflon gloves.[4] Always consult the glove manufacturer's specific chemical resistance data. Double gloving is recommended. |
| Eye and Face Protection | Chemical safety goggles and a face shield are necessary to protect against splashes and direct exposure.[4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[4] For large quantities or high-risk procedures, a totally encapsulating chemical protective suit should be considered.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure risk. All work with dichlorohexylarsine must be conducted within a certified chemical fume hood or a glovebox.[4]
1. Preparation and Pre-Work Checklist:
-
Ensure the chemical fume hood or glovebox has been certified within the last year.
-
Verify that a calibrated arsine gas detector is in place and operational.[6]
-
Confirm that an emergency eyewash and safety shower are readily accessible and have been recently tested.[4]
-
Review the Safety Data Sheet (SDS) for dichlorohexylarsine and arsine gas.[4]
-
Ensure all personnel are trained on this specific Standard Operating Procedure (SOP) and emergency protocols.[4][7]
2. Handling the Compound:
-
Ground all equipment to prevent static discharge, which can be an ignition source.[4]
-
Use a closed system for all transfers and reactions to the greatest extent possible.[4]
-
Handle the material in the smallest quantities feasible for the experiment.
-
Avoid heating the compound, as this may lead to decomposition and the release of toxic vapors.
3. Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands and arms thoroughly with soap and water after exiting the laboratory.
Emergency Response and First Aid
In the event of an exposure or spill, immediate and decisive action is critical.
| Emergency Scenario | Immediate Action |
| Inhalation | Move the victim to fresh air immediately.[4][8] If breathing has stopped, provide artificial respiration using a bag-valve mask.[6][8] Call for immediate medical attention.[4][8] |
| Skin Contact | Remove contaminated clothing immediately, soaking it with water before removal to prevent static discharge.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert others.[4][8] If possible and without risk, confine the spill to a small area using absorbent material.[4] Do not attempt to clean up a large spill without specialized training and equipment. Contact your institution's EHS department or emergency response team. |
Disposal Plan
All materials contaminated with dichlorohexylarsine must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all dichlorohexylarsine waste, including empty containers, contaminated PPE, and absorbent materials, in clearly labeled, sealed containers.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
2. Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of arsenic-containing hazardous waste.[1][10]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of dichlorohexylarsine.
Caption: Workflow for the safe handling and disposal of dichlorohexylarsine.
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsine [cdc.gov]
- 3. epa.gov [epa.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Arsine (SA): Systemic Agent | NIOSH | CDC [cdc.gov]
- 6. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 7. asiaiga.org [asiaiga.org]
- 8. airgas.com [airgas.com]
- 9. Arsine | Chemical Emergencies | CDC [cdc.gov]
- 10. asiaiga.org [asiaiga.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
